6-(Bromomethyl)-2,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-(bromomethyl)-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |
InChI Key |
HWDMMCZQELVSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-(bromomethyl)-2,3'-bipyridine
Abstract
This technical whitepaper provides an in-depth guide for the synthesis of 6-(bromomethyl)-2,3'-bipyridine, a crucial heterocyclic intermediate in the development of novel ligands, catalysts, and pharmaceutical agents. The document details two primary synthetic pathways starting from common precursors. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and materials science. The guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams generated using Graphviz to illustrate the synthetic strategies.
Introduction
Bipyridine derivatives are fundamental building blocks in coordination chemistry and medicinal research. Their ability to form stable complexes with a wide range of metal ions makes them indispensable as ligands in catalysis and as components in supramolecular assemblies.[1][2] Specifically, functionalized bipyridines like this compound serve as versatile precursors for further molecular elaboration. The bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional moieties.
This guide outlines the two most common and effective strategies for the synthesis of this compound:
-
Route A: Palladium-catalyzed cross-coupling to form the 6-methyl-2,3'-bipyridine core, followed by radical bromination of the methyl group.
-
Route B: Synthesis of a 6-(hydroxymethyl)-2,3'-bipyridine intermediate, followed by the conversion of the hydroxyl group to a bromide.
Each route is presented with detailed, step-by-step experimental protocols, supported by quantitative data and process-flow visualizations.
Overview of Synthetic Pathways
The synthesis of this compound hinges on two key transformations: the formation of the bipyridine skeleton and the functionalization of the methyl or hydroxymethyl group at the 6-position. The choice between Route A and Route B may depend on precursor availability, desired scale, and tolerance of subsequent reaction steps to the reagents used.
Caption: Overall synthetic strategies for this compound.
Route A: Synthesis via Radical Bromination
This pathway involves the initial construction of the stable 6-methyl-2,3'-bipyridine precursor, which is then subjected to radical bromination.
Step 1: Synthesis of 6-Methyl-2,3'-bipyridine via Suzuki Coupling
The Suzuki coupling is a robust method for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[1] This reaction is noted for its tolerance to a wide range of functional groups.
Caption: Experimental workflow for Suzuki cross-coupling.
Experimental Protocol:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 2-bromo-6-methylpyridine (1.0 eq.), 3-pyridineboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Introduce a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 95 °C) and stir vigorously for 18 hours. Monitor reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add deionized water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-methyl-2,3'-bipyridine as a solid.
Step 2: Radical Bromination of 6-Methyl-2,3'-bipyridine
The methyl group of the bipyridine is converted to a bromomethyl group using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 6-methyl-2,3'-bipyridine (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
Heat the mixture to reflux (approximately 80 °C) under nitrogen. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction for 4-6 hours. The disappearance of the starting material and the formation of a denser solid (succinimide) are indicative of reaction progress.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
The product, this compound, can be purified by recrystallization or careful column chromatography. Caution: This product may be a lachrymator and should be handled in a well-ventilated fume hood.
Route B: Synthesis via Hydroxymethyl Intermediate
This alternative pathway avoids the direct use of radical conditions by first preparing an alcohol intermediate, which is then converted to the desired bromide.
Step 1: Synthesis of 6-(Hydroxymethyl)-2,3'-bipyridine
This intermediate is typically prepared by the reduction of the corresponding ester, methyl [2,3'-bipyridine]-6-carboxylate.
Experimental Protocol:
-
Dissolve methyl [2,3'-bipyridine]-6-carboxylate (1.0 eq.) in a suitable solvent like methanol or a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 3.0-4.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue multiple times with dichloromethane (DCM).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 6-(hydroxymethyl)-2,3'-bipyridine, which can often be used in the next step without further purification.
Step 2: Bromination of 6-(Hydroxymethyl)-2,3'-bipyridine
The hydroxyl group is readily converted to a bromide using phosphorus tribromide (PBr₃).[3]
Experimental Protocol:
-
Dissolve 6-(hydroxymethyl)-2,3'-bipyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 1.5-2.0 eq., often as a solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Carefully quench the reaction by pouring it over ice and then neutralizing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected yields for each synthetic step. These values are representative and may vary based on reaction scale and specific laboratory conditions.
Table 1: Route A - Reaction Data
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| A1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 18 | 75-90 |
| A2 | Radical Bromination | NBS, AIBN | CCl₄ | 80 | 4-6 | 60-75 |
Table 2: Route B - Reaction Data
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| B1 | Ester Reduction | NaBH₄ | Methanol | 0 to RT | 12 | 85-95 |
| B2 | Alcohol Bromination | PBr₃ | DCM | 0 to RT | 16 | 70-85 |
Conclusion
The synthesis of this compound can be accomplished efficiently through two distinct and reliable pathways. Route A, involving a Suzuki coupling followed by radical bromination, is a robust method starting from readily available precursors. Route B, which proceeds through a hydroxymethyl intermediate, offers an alternative that avoids the use of radical initiators and may provide higher overall yields and easier purification in the final step. The choice of synthesis will be dictated by the specific needs and resources of the research team. This guide provides the necessary technical details to enable scientists and researchers to successfully synthesize this valuable chemical building block for their advanced research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
An In-Depth Technical Guide to 6-(Bromomethyl)-2,3'-bipyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Bromomethyl)-2,3'-bipyridine is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a bipyridine core with a reactive bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug development and as ligands in coordination chemistry. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its utility in scientific research. Due to the limited availability of specific experimental data for the 2,3'-isomer in publicly accessible literature, this guide also draws upon the established chemistry of closely related bipyridine isomers to infer potential characteristics and reactivity patterns.
Chemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its molecular structure and the properties of similar compounds, the following characteristics can be anticipated.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₉BrN₂ | Confirmed by mass spectrometry of related compounds. |
| Molecular Weight | 249.11 g/mol | Calculated based on the molecular formula. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |
| Solubility | Not available | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and methanol. |
| Appearance | Not available | Likely a white to off-white crystalline solid. |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by two key functional groups: the bipyridine core and the bromomethyl substituent.
Reactivity of the Bromomethyl Group
The bromomethyl group is a highly reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This is the most common and synthetically useful transformation for this class of compounds.
General Reaction Scheme:
Caption: Nucleophilic substitution at the bromomethyl group.
A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse derivatives. This versatility is crucial for introducing various functional moieties and for constructing larger, more complex molecular architectures.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary or secondary amines | Amine derivatives |
| Alcohols/Phenols | Alkoxides or phenoxides | Ether derivatives |
| Thiols | Thiolates | Thioether derivatives |
| Carboxylates | Carboxylic acid salts | Ester derivatives |
| Azides | Sodium azide | Azide derivatives (precursors to amines) |
| Cyanides | Sodium cyanide | Nitrile derivatives |
Experimental Protocol: General Procedure for Nucleophilic Substitution
A detailed, specific protocol for this compound is not available. However, a general procedure adapted from the synthesis of similar bipyridine derivatives would involve the following steps:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Nucleophile: Add the nucleophile (often in slight excess) to the solution. If the nucleophile is not already deprotonated, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Coordination Chemistry of the Bipyridine Core
The 2,3'-bipyridine scaffold is a well-established ligand in coordination chemistry. The two nitrogen atoms can chelate to a metal center, forming stable complexes. The specific coordination properties of the 2,3'-isomer will differ from the more commonly studied 2,2'-isomer due to the different spatial arrangement of the nitrogen atoms.
Caption: Coordination of a bipyridine ligand to a metal center.
Derivatives of this compound, synthesized via the nucleophilic substitution reactions described above, can be used as functionalized ligands to create metal complexes with tailored electronic and steric properties. These complexes have potential applications in catalysis, sensing, and as therapeutic agents.
Potential Applications in Drug Development
While specific biological activities of this compound are not well-documented, the bipyridine scaffold is present in numerous biologically active molecules. The reactive bromomethyl group provides a convenient handle for attaching the bipyridine moiety to other pharmacophores or for creating derivatives to be screened for biological activity.
Potential Workflow for Drug Discovery:
An In-Depth Technical Guide to 6-(Bromomethyl)-2,3'-bipyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(bromomethyl)-2,3'-bipyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. A plausible synthetic pathway is outlined, drawing from established methodologies for analogous bipyridine derivatives. The guide also explores the compound's reactivity, particularly its utility as a precursor for further functionalization, and discusses the potential for its application in drug development based on the known biological activities of related bipyridine structures.
Chemical Identity and Molecular Structure
This compound is a substituted bipyridine featuring a bromomethyl group at the 6-position of one pyridine ring and the linkage to the second pyridine ring at the 3'-position.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 1227588-93-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₉BrN₂ | --INVALID-LINK-- |
| Molar Mass | 249.11 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=CN=C1C2=CN=CC=C2)CBr | Inferred |
| InChI Key | Inferred | Inferred |
Molecular Structure:
The structure consists of a 2,3'-bipyridine core. The pyridine rings are linked by a single bond between the C2 position of one ring and the C3' position of the other. A bromomethyl (-CH₂Br) group is attached to the C6 position of the 2-substituted pyridine ring.
Experimental Protocols: Synthesis
Step 1: Synthesis of (2,3'-Bipyridin)-6-ylmethanol
This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) followed by reduction of the resulting ester or aldehyde.
-
Reaction: 2-bromo-6-(hydroxymethyl)pyridine is coupled with a suitable pyridine boronic acid or organostannane derivative.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ is typically employed.
-
Solvent: Anhydrous solvents like toluene or THF are commonly used.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Step 2: Bromination of (2,3'-Bipyridin)-6-ylmethanol
The final product is obtained by the bromination of the hydroxymethyl intermediate.
-
Reagent: Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
-
Solvent: A dry, non-protic solvent such as dichloromethane (DCM) is used.
-
Procedure: The alcohol is dissolved in the solvent and cooled in an ice bath. PBr₃ is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Reactivity and Potential for Functionalization
The key reactive site in this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, making it a versatile building block for the synthesis of more complex molecules.
Nucleophilic Substitution Reactions:
The compound readily undergoes Sₙ2 reactions with various nucleophiles, including:
-
Amines: Reaction with primary or secondary amines yields the corresponding amino-methyl derivatives.
-
Thiols: Thiolates react to form thioethers.
-
Alkoxides and Phenoxides: These nucleophiles lead to the formation of ethers.
-
Cyanide: Introduction of a nitrile group, which can be further elaborated.
-
Azide: Formation of an azidomethyl group, a precursor for "click chemistry" reactions or reduction to an amine.
This versatility is crucial for the development of libraries of compounds for screening in drug discovery programs.
Potential Applications in Drug Development
While no specific biological data for this compound has been identified, the broader class of bipyridine derivatives has shown significant promise in medicinal chemistry. The bipyridine scaffold is a well-established chelating ligand for various metal ions, and its derivatives have been investigated for a range of therapeutic applications.
Anticancer Activity:
Metal complexes of functionalized bipyridines, including those with halomethyl groups, have demonstrated significant antiproliferative activity against various cancer cell lines. The reactive bromomethyl group can potentially act as an alkylating agent, forming covalent bonds with biological macromolecules such as DNA and proteins, leading to cytotoxic effects.
Signaling Pathway Involvement (Hypothesized):
Based on the activity of similar compounds, potential signaling pathways that could be modulated by derivatives of this compound include:
-
Apoptosis Induction: Many anticancer agents induce programmed cell death. Bipyridine metal complexes have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
-
Enzyme Inhibition: The bipyridine moiety can coordinate to metal ions in the active sites of enzymes, leading to their inhibition. For example, matrix metalloproteinases (MMPs), which are involved in cancer metastasis, are a potential target class.
It is important to emphasize that these are hypothesized applications based on the known activities of related compounds. Further research is required to elucidate the specific biological effects of this compound and its derivatives.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. Its well-defined molecular structure and the high reactivity of the bromomethyl group allow for a wide range of chemical modifications. While direct biological data for this specific isomer is currently limited, the established anticancer and other biological activities of the broader bipyridine class of compounds provide a strong rationale for its further investigation as a scaffold for the design and synthesis of new therapeutic agents. The experimental protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule.
The Alchemist's Guide to Unsymmetrical Bipyridines: A Technical Review of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical bipyridine ligands have emerged as crucial components in a vast array of chemical applications, from catalysis and materials science to the development of novel therapeutics. Their tailored electronic and steric properties, stemming from the differential substitution on the two pyridine rings, allow for fine-tuning of metal complex characteristics and biological activity. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for accessing these valuable compounds. We present a comparative analysis of key strategies, detailed experimental protocols, and quantitative data to empower researchers in their pursuit of novel unsymmetrical bipyridine architectures.
Core Synthetic Strategies: A Comparative Overview
The synthesis of unsymmetrical bipyridines can be broadly categorized into classical cross-coupling reactions and other notable methods. The choice of strategy often depends on the desired substitution pattern, functional group tolerance, and scalability.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and have been extensively applied to the construction of unsymmetrical bipyridines. These methods generally involve the coupling of a functionalized pyridine (e.g., a halopyridine or triflate) with an organometallic pyridine derivative.
The Stille coupling utilizes an organotin reagent (pyridylstannane) and a halopyridine. It offers good functional group tolerance but is often hampered by the toxicity of tin reagents and the need for stoichiometric amounts of tin.[1][2][3][4][5][6]
The Suzuki-Miyaura coupling, employing a boronic acid or ester derivative with a halopyridine, is one of the most widely used methods due to the low toxicity and high stability of the boron reagents.[5][7][8][9][10][11][12] However, the synthesis and stability of 2-pyridylboronic acids can be challenging.[3]
The Negishi coupling involves the reaction of an organozinc reagent with a halopyridine.[3][5][6][13][14][15] It is known for its high reactivity and functional group tolerance, but the organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions.[13][14]
Ullmann-Type Couplings
The Ullmann reaction, traditionally a copper-mediated homocoupling, has been adapted for the synthesis of unsymmetrical biaryls, including bipyridines.[16][17][18][19][20] Modern variations may use palladium or nickel catalysts and offer a valuable alternative, particularly for specific substitution patterns.[18][21]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classical method for constructing pyridine rings. By employing a pyridinium salt and an α,β-unsaturated carbonyl compound, it allows for the formation of highly substituted and unsymmetrical bipyridines.[22][23][24][25][26]
C-H Arylation
Direct C-H arylation of pyridines represents a more atom-economical approach, avoiding the pre-functionalization required in traditional cross-coupling reactions.[27][28][29][30][31] This method often involves the use of a palladium catalyst to couple a pyridine N-oxide or a directed C-H bond with a halopyridine.[27][28]
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Solvents | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Stille Coupling | Pyridylstannane, Halopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Toluene, DMF | 40 - Reflux | 2.5 days | 50-95 | Good functional group tolerance.[1][3] | Toxicity of tin reagents, purification challenges.[1][3] |
| Suzuki-Miyaura Coupling | Pyridylboronic acid/ester, Halopyridine | Pd(OAc)₂, Pd(PPh₃)₄, various ligands | Dioxane, Toluene/H₂O/EtOH | 85 - 110 | 1 - 24 h | 60-96 | Low toxicity of boron reagents, stable reagents.[7][11] | Difficulty in preparing stable 2-pyridylboronic acids.[3] |
| Negishi Coupling | Pyridylzinc halide, Halopyridine | Pd(PPh₃)₄, Ni catalysts | THF, DMF | Room Temp. - 65 | 2 - 16 h | 70-99 | High reactivity, good for sterically hindered substrates.[13][15] | Moisture and air-sensitive organozinc reagents.[13][14] |
| Ullmann Coupling | Halopyridine, Halopyridine | Cu powder, NiCl₂·6H₂O, Pd(OAc)₂ | DMF | 50 - 200 | 3 - 24 h | 40-85 | Cost-effective metal catalysts.[19][21] | Harsh reaction conditions, often requires excess of one reactant for unsymmetrical products.[16][17] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Ammonium acetate | Methanol, Ethanol | Reflux | 1 - 6 h | 60-90 | Forms highly substituted pyridines in one pot.[22][24] | Limited to specific substitution patterns based on starting materials. |
| C-H Arylation | Pyridine N-oxide, Halopyridine | Pd(OAc)₂, various ligands | Toluene, DMF | 110 - 140 | 12 - 24 h | 50-88 | Atom-economical, avoids pre-functionalization.[27][28][29] | Can suffer from regioselectivity issues. |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures. Glassware should be flame-dried or oven-dried before use.
Protocol 1: Stille Coupling for Unsymmetrical Bipyridine Synthesis[1]
Reactants:
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
Reagents and Catalyst:
-
Copper(I) iodide (CuI) (0.1 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and DMF (to make a final concentration of 0.1 M).
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.
-
Purge the reaction flask with argon for 10 minutes.
-
Add the organotin reagent to the mixture.
-
Heat the solution to 40 °C and stir for 2.5 days.
-
Upon completion, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.
-
Extract the aqueous layer with hexane.
-
Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on basic alumina.
Protocol 2: Suzuki-Miyaura Coupling for Unsymmetrical Bipyridine Synthesis[7]
Reactants:
-
3,5-Dibromo-2,4,6-trimethylpyridine (1.0 eq)
-
Arylboronic acid (2.2 eq)
Reagents and Catalyst:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Sodium carbonate (Na₂CO₃) (4.0 eq)
-
Toluene/Ethanol/Water (3:1:1 v/v/v)
Procedure:
-
To a round-bottom flask, add 3,5-dibromo-2,4,6-trimethylpyridine, arylboronic acid, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 85 °C and stir for 16 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Negishi Coupling for Unsymmetrical Bipyridine Synthesis[13]
Reactants:
-
Substrate (e.g., halopyridine) (1.0 eq)
-
Acryloyl chloride (2.2 eq)
Reagents and Catalyst:
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.2 eq)
-
Zinc chloride (ZnCl₂) (0.5 M in THF, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of TMP in THF at -78 °C, add n-BuLi. Warm the mixture to room temperature and stir for 30 minutes, then cool back to -78 °C.
-
Add a solution of the substrate in THF and stir the resulting red solution at -78 °C for 2 hours.
-
Add the ZnCl₂ solution and stir for 30 minutes at -78 °C, then warm to room temperature and stir for another 30 minutes.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ in THF under a nitrogen atmosphere.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
Add acryloyl chloride and stir the mixture overnight at room temperature.
-
Quench the reaction with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Nickel-Catalyzed Ullmann-Type Cross-Coupling for Unsymmetrical 2,2′-Bipyridines[21]
Reactants:
-
2-Halopyridine or 2-halopicoline (2.5 eq)
-
Functionalized 2-halopyridine (1.0 eq)
Reagents and Catalyst:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.15 eq)
-
Anhydrous lithium chloride (LiCl) (10.5 eq)
-
Zinc dust (12.6 eq)
-
Iodine (catalytic amount)
-
Acetic acid (2 drops)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Charge a round-bottom flask with NiCl₂·6H₂O and DMF.
-
Heat the solution to 40 °C with stirring.
-
Add the 2-halopyridine, functionalized 2-halopyridine, anhydrous LiCl, and zinc dust.
-
Once the temperature reaches 50 °C, add a crystal of iodine and two drops of acetic acid to initiate the reaction.
-
Stir the resulting mixture at 60–70 °C for 3 hours, monitoring for completion by TLC.
-
Isolate the product following standard workup procedures for similar coupling reactions.
Protocol 5: Kröhnke Pyridine Synthesis for Unsymmetrical Quaterpyridines[22]
Reactants:
-
Acylpyridinium iodide (1.0 eq)
-
α,β-Unsaturated enone (1.1 eq)
Reagents:
-
Ammonium acetate
-
Methanol
Procedure:
-
Dissolve the acylpyridinium iodide and the α,β-unsaturated enone in methanol.
-
Add a large excess of ammonium acetate to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, a precipitate will form.
-
Collect the solid by filtration and wash with cold methanol and diethyl ether.
-
The product is typically obtained in high purity without the need for further purification.
Protocol 6: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides[27][28]
Reactants:
-
Pyridine N-oxide (1.0 eq)
-
Halopyridine (1.5 eq)
Reagents and Catalyst:
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
Procedure:
-
In a screw-cap vial, combine the pyridine N-oxide, halopyridine, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.
-
Add toluene to the vial.
-
Seal the vial and heat the mixture at 140 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Mandatory Visualization
Synthetic Pathways
The following diagrams illustrate the core transformations for the synthesis of unsymmetrical bipyridines.
Caption: Stille Coupling Pathway
Caption: Suzuki-Miyaura Coupling Pathway
Caption: Negishi Coupling Pathway
Caption: Ullmann-Type Coupling Pathway
Caption: Kröhnke Pyridine Synthesis
Caption: C-H Arylation Pathway
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of unsymmetrical bipyridine ligands.
Caption: General Experimental Workflow
Conclusion
The synthesis of unsymmetrical bipyridine ligands is a dynamic and evolving field. While traditional cross-coupling reactions remain the workhorses for accessing these structures, newer methodologies like C-H activation offer more efficient and sustainable routes. The choice of synthetic strategy is a critical decision that impacts yield, purity, and the overall feasibility of a research program. This guide provides the necessary technical details and comparative data to aid researchers in making informed decisions for the rational design and synthesis of novel unsymmetrical bipyridine ligands for a wide range of applications.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille-type cross-coupling-An efficient way to various symmetrically and unsymmetrically substituted methyl-bipyridines: toward new ATRP catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. scribd.com [scribd.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis [beilstein-journals.org]
- 23. Kröhnke Pyridine Synthesis [drugfuture.com]
- 24. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 25. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Collection - Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct CâH Arylation of Pyridine N-Oxides - Organic Letters - Figshare [acs.figshare.com]
- 28. Item - Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct CâH Arylation of Pyridine N-Oxides - American Chemical Society - Figshare [acs.figshare.com]
- 29. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 30. Regiodivergent Arylation of Pyridines via Zincke Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Beilstein Archives - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds [beilstein-archives.org]
Stability and Storage of 6-(Bromomethyl)-2,3'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(bromomethyl)-2,3'-bipyridine. Due to the limited availability of specific stability data for this compound, this document leverages information from structurally similar bromomethyl-substituted pyridines and bipyridines to infer its stability profile and handling requirements. The primary reactive center, the bromomethyl group, dictates the compound's stability and is highly susceptible to nucleophilic substitution, which is the main degradation pathway.
Core Stability and Storage Recommendations
Proper storage and handling are critical to maintain the integrity of this compound. The following table summarizes the recommended conditions based on data from analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Protect from light. Store in an opaque container. | Bromomethyl groups can be light-sensitive and prone to radical formation and photodegradation. |
| Moisture | Store in a dry environment. Use of a desiccator is recommended.[2][3] | The bromomethyl group is susceptible to hydrolysis. |
| Container | Keep in a tightly sealed, non-reactive container (e.g., glass).[2] | Prevents contamination and reaction with container materials. |
| Ventilation | Store in a well-ventilated area.[2][4] | General safety precaution for handling chemical reagents. |
Chemical Stability and Degradation Pathways
The principal cause of degradation for this compound is the high reactivity of the bromomethyl group. This group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.
Susceptibility to Nucleophilic Substitution
The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the methylene carbon, making it highly reactive towards nucleophiles. This is the basis for its utility in synthesis but also its primary route of degradation.
Common nucleophiles that can lead to the degradation of this compound include:
-
Water: Hydrolysis will lead to the formation of (2,3'-bipyridin-6-yl)methanol.
-
Alcohols: Reaction with alcohols will produce the corresponding ether derivatives.
-
Amines: Will readily form secondary or tertiary amines.
The general mechanism for nucleophilic substitution is illustrated below:
Potential for Photodegradation
Experimental Protocols for Handling and Use
Given the reactive nature of this compound, specific handling procedures are necessary to ensure experimental success and maintain the compound's purity.
General Handling Workflow
The following workflow is recommended for handling this compound in a research setting.
Recommended Solvents for Reactions
To minimize degradation during experimental use, it is crucial to use anhydrous solvents. Common solvents for reactions involving similar bipyridine derivatives include:
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
It is advisable to use freshly dried solvents to prevent hydrolysis of the bromomethyl group.
Safety and Disposal
Personal Protective Equipment (PPE)
When handling this compound and its analogs, appropriate PPE should be worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated fume hood.[2][4]
Incompatibilities
This compound is incompatible with:
-
Strong oxidizing agents
-
Strong acids
-
Water and other nucleophilic reagents (unless intended for reaction)
Disposal
Dispose of this compound and its waste in accordance with local, state, and federal regulations.[2] It should be treated as hazardous chemical waste.
Summary of Key Stability and Storage Parameters
The following table provides a concise summary of the key stability and storage considerations for this compound and its close analogs.
| Compound Family | Key Instability Factor | Primary Degradation Pathway | Recommended Storage |
| Bromomethyl-bipyridines | Reactive C-Br bond | Nucleophilic substitution (hydrolysis) | 2-8°C, under inert gas, protected from light and moisture.[1] |
| Halogenated Pyridines | Susceptibility to nucleophiles | Nucleophilic aromatic substitution (less relevant for the bromomethyl group) | Cool, dry, well-ventilated area. |
Logical Relationship in Synthesis
The synthesis of bromomethyl bipyridines often involves the bromination of the corresponding methyl-bipyridine. This transformation highlights the chemical environment of the target functional group.
References
An In-depth Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of 2,3'-bipyridine and its derivatives. It covers synthetic methodologies, detailed experimental protocols, and the catalytic and photophysical properties of their metal complexes, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction to 2,3'-Bipyridine Ligands
Bipyridines are a class of aromatic organic compounds consisting of two linked pyridine rings. While 2,2'-bipyridine has been extensively studied for its strong chelating ability, the asymmetrical 2,3'-bipyridine isomer offers unique coordination geometries and electronic properties, making it a ligand of growing interest in catalysis, materials science, and pharmaceutical development. Its distinct steric and electronic features, arising from the different connectivity of the pyridine rings, allow for the formation of novel metal complexes with tailored reactivity and photophysical characteristics. The synthesis of 2,3'-bipyridine and its derivatives is often achieved through sophisticated cross-coupling reactions, such as those involving palladium catalysis, which enable the precise connection of the pyridine rings.[1]
Synthesis of 2,3'-Bipyridine Derivatives
The synthesis of 2,3'-bipyridine and its substituted derivatives primarily relies on modern cross-coupling methodologies. Techniques such as the Suzuki, Stille, and Negishi reactions are commonly employed to form the C-C bond between the two pyridine rings.[2] These methods offer versatility in introducing a wide range of functional groups onto the bipyridine scaffold, allowing for the fine-tuning of the ligand's electronic and steric properties.
Experimental Protocol: Synthesis of 2,3'-Bipyridine-2',6'-dicarbonitrile
This protocol describes the synthesis of a functionalized 2,3'-bipyridine derivative, 2,3'-bipyridine-2',6'-dicarbonitrile, via a nucleophilic substitution reaction.[2]
Materials:
-
2',6'-Difluoro-2,3'-bipyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',6'-difluoro-2,3'-bipyridine (2.0 g, 10.4 mmol) and sodium cyanide (1.02 g, 20.8 mmol) in DMSO (10 ml).
-
Stir the reaction mixture overnight at 308 K.
-
Remove all volatile components under reduced pressure.
-
Pour the resulting mixture into dichloromethane (3 x 20 ml) and wash with water (3 x 50 ml) to remove any remaining sodium cyanide.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Evaporation of the solvent from the collected fractions yields a yellow powder (60% yield).
-
Obtain colorless crystals suitable for X-ray crystallography by slow evaporation from a dichloromethane/hexane solution.[2]
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the 2,3'-bipyridine ligand readily coordinate to a variety of transition metals, including ruthenium, palladium, and copper, to form stable complexes. The coordination mode can vary depending on the metal center, the substituents on the bipyridine ligand, and the reaction conditions.
General Experimental Protocol: Synthesis of a Ruthenium(II) Tris(bipyridine) Complex
The following is a general procedure for the synthesis of a homoleptic ruthenium(II) tris(bipyridine) complex, which can be adapted for 2,3'-bipyridine derivatives.[3]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,3'-Bipyridine derivative
-
Sodium hypophosphite (NaH₂PO₂)
-
Water (H₂O)
-
Potassium chloride (KCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (0.48 mmol) and the 2,3'-bipyridine derivative (1.44 mmol) in 10 mL of water.
-
Add a freshly prepared solution of sodium hypophosphite (0.5 mL).
-
Heat the mixture to reflux for 30 minutes. The solution color will typically change from green to brown and finally to orange.
-
After cooling to room temperature, filter the solution to remove any undissolved material.
-
To the filtrate, add potassium chloride (3.2 g) to precipitate the complex.
-
Collect the resulting solid by filtration, wash with cold water, and dry under vacuum.
Structural Characterization
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of 2,3'-bipyridine metal complexes. The data obtained provides valuable insights into bond lengths, bond angles, and the overall coordination geometry, which in turn influence the complex's properties.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 2,3'-Bipyridine-2',6'-dicarbonitrile | Monoclinic | P2₁/c | 14.0445(9) | 14.8834(10) | 17.4394(12) | 90 | 99.457(2) | 90 | [2] |
Table 1: Crystallographic data for a 2,3'-bipyridine derivative.
Photophysical and Electrochemical Properties
Complexes of 2,3'-bipyridine derivatives with transition metals, particularly ruthenium(II), often exhibit interesting photophysical and electrochemical properties. These properties are largely dictated by metal-to-ligand charge transfer (MLCT) transitions.[4] The absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition, as well as the lifetime and quantum yield of the resulting excited state, can be tuned by modifying the substituents on the bipyridine ligand.
| Complex | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | E₁/₂ (V vs. Fc/Fc⁺) | Reference |
| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | 452 | 1.46 x 10⁴ | 610 | 0.095 | +1.26 (Ru³⁺/²⁺) | [5] |
Table 2: Photophysical and electrochemical data for a representative tris(bipyridine)ruthenium(II) complex. Data for 2,3'-bipyridine complexes is less common but follows similar principles.
Catalytic Applications
Metal complexes of bipyridine derivatives are widely used as catalysts in a variety of organic transformations, most notably in cross-coupling reactions. Palladium-bipyridine complexes, for instance, are effective catalysts for Suzuki, Heck, and Sonogashira couplings.[6] The bipyridine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps.
Conclusion
The coordination chemistry of 2,3'-bipyridine derivatives is a burgeoning field with significant potential for the development of novel catalysts and functional materials. The ability to systematically modify the ligand structure through modern synthetic techniques provides a powerful tool for tuning the properties of the resulting metal complexes. Further exploration of the unique coordination modes and electronic characteristics of 2,3'-bipyridine ligands is expected to lead to new discoveries and applications in diverse areas of chemical science.
References
The Bromomethyl Group on a Pyridine Ring: A Keystone for Synthesis in Drug Discovery
An In-depth Technical Guide on the Fundamental Reactivity and Application of Bromomethylpyridines for Researchers, Scientists, and Drug Development Professionals.
The bromomethylpyridine scaffold is a cornerstone in medicinal chemistry and drug development, offering a versatile platform for the synthesis of a diverse array of complex molecules. The inherent reactivity of the bromomethyl group, modulated by the electronic properties of the pyridine ring, provides a powerful tool for introducing pyridyl moieties into drug candidates, a common feature in many marketed pharmaceuticals. This technical guide delves into the fundamental principles governing the reactivity of bromomethylpyridines, provides practical experimental protocols, and presents quantitative data to inform synthetic strategies.
Core Reactivity Principles: A Mechanistic Overview
The primary mode of reactivity for the bromomethyl group on a pyridine ring is nucleophilic substitution. This transformation can proceed through two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The operative pathway is dictated by a combination of factors, including the substitution pattern on the pyridine ring, the nature of the nucleophile, the solvent, and the leaving group.
The position of the bromomethyl group on the pyridine ring (2, 3, or 4) significantly influences the reaction mechanism and rate.
-
4-(Bromomethyl)pyridine: This isomer exhibits reactivity analogous to benzyl bromide. It can readily undergo both SN1 and SN2 reactions. The SN1 pathway is facilitated by the formation of a resonance-stabilized pyridylmethyl carbocation. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.
-
3-(Bromomethyl)pyridine: Similar to the 4-isomer, the 3-(bromomethyl)pyridine can react via both SN1 and SN2 mechanisms. The corresponding carbocation is also resonance-stabilized, though to a slightly lesser extent than the 4-pyridylmethyl cation.
-
2-(Bromomethyl)pyridine: The reactivity of this isomer is unique due to the proximity of the nitrogen atom. It can exhibit neighboring group participation (NGP), where the pyridine nitrogen acts as an internal nucleophile to displace the bromide, forming a strained but highly reactive aziridinium-like intermediate.[1][2][3] This intermediate is then readily attacked by an external nucleophile. This intramolecular assistance can lead to a significant rate enhancement compared to a simple SN2 reaction.
The interplay between these factors determines the predominant reaction pathway. The following diagram illustrates the competing SN1 and SN2 mechanisms for a generic bromomethylpyridine.
Figure 1: Competing SN1 and SN2 pathways for bromomethylpyridine reactivity.
A more detailed look at the neighboring group participation (NGP) mechanism for 2-(bromomethyl)pyridine highlights its unique reactivity profile.
Figure 2: Neighboring Group Participation (NGP) in 2-(bromomethyl)pyridine.
Synthesis of Bromomethylpyridines
Bromomethylpyridines are typically synthesized from their corresponding methylpyridines (picolines) or pyridinemethanols. The choice of starting material and reagent dictates the reaction conditions and potential side products.
Table 1: Selected Synthetic Protocols for Bromomethylpyridines
| Starting Material | Reagent(s) | Solvent | Conditions | Yield (%) | Reference |
| 2-Picoline-N-oxide | POCl3, Et3N | - | Reflux | High | [4] |
| 2-Picoline-N-oxide | Trichloroacetyl chloride | - | High | High | [5] |
| 6-(Hydroxymethyl)-pyridin-2-ol | HBr (48%) | - | Reflux | - | [6] |
| 6-(Bromomethyl)-2-pyridinemethanol | NaN3, TBAHS | THF/H2O | Room Temp, 3h | 91 | [7] |
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities
The true synthetic utility of bromomethylpyridines lies in their reactions with a wide range of nucleophiles, enabling the facile introduction of the pyridylmethyl moiety. These reactions are fundamental to the construction of many active pharmaceutical ingredients.
Table 2: Representative Nucleophilic Substitution Reactions of Bromomethylpyridines
| Bromomethylpyridine Isomer | Nucleophile | Solvent | Product | Yield (%) | Reference |
| 3-(Bromomethyl)-5-methylpyridine | Desloratadine | DMF | Rupatadine | - | - |
| 6-(Bromomethyl)-2-pyridinemethanol | Sodium azide (NaN3) | THF/Water | 6-(Azidomethyl)-2-pyridinemethanol | 91 | [7] |
| 3-(Dimethylaminocarbonylthio)pyridine derivative | Sodium hydroxide (NaOH) | Methanol | 3-(Mercaptomethyl)pyridine derivative | - | [8] |
| 2-(Bromomethyl)pyridine | 2-Aminopyridine | - | 2-Phenylimidazo[1,2-α]pyridine derivative | High | [9] |
The workflow for a typical drug synthesis utilizing a bromomethylpyridine intermediate often involves the initial preparation of the bromomethylpyridine followed by its reaction with a complex nucleophile, as exemplified by the synthesis of Rupatadine.
Figure 3: General workflow for API synthesis using a bromomethylpyridine.
Detailed Experimental Protocols
To provide a practical context for the application of bromomethylpyridines, this section details selected experimental procedures.
Protocol 1: Synthesis of 6-(Azidomethyl)-2-pyridinemethanol[7]
Materials:
-
6-(Bromomethyl)-2-pyridinemethanol (5.5 mmol)
-
Sodium azide (NaN3) (11 mmol)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.55 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Water (10 mL)
-
Dichloromethane (DCM)
-
Methanol
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 6-(bromomethyl)-2-pyridinemethanol (5.5 mmol) in 10 mL of THF.
-
In a separate flask, dissolve sodium azide (11 mmol) in 10 mL of water.
-
Add the aqueous sodium azide solution to the THF solution of the bromomethylpyridine.
-
Add TBAHS (0.55 mmol) dropwise to the biphasic mixture.
-
Stir the reaction mixture vigorously in the dark at room temperature for 3 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM and methanol (10:1, v/v).
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel chromatography using a hexane/EtOAc gradient to yield 6-(azidomethyl)-2-pyridinemethanol as a solid (820 mg, 91% yield).
Protocol 2: Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine[9]
Materials:
-
Acetophenone (2 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol)
-
2-Aminopyridine (2.4 mmol)
-
Sodium carbonate (Na2CO3) (1.1 mmol)
-
Diethyl ether (Et2O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Slowly add [Bmim]Br3 (2 mmol) to acetophenone (2 mmol) with continuous stirring over 5 minutes at room temperature (30 °C).
-
Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
After the reaction is complete, extract the mixture with Et2O.
-
Concentrate the ethereal layer using a rotary evaporator.
-
Purify the crude product by preparative thin-layer chromatography on silica gel, using a mixture of petroleum ether and EtOAc as the developer, to obtain the pure 2-phenylimidazo[1,2-α]pyridine product.
Conclusion
Bromomethylpyridines are indispensable reagents in modern organic synthesis, particularly in the realm of drug discovery. Their reactivity, which can be tuned by the substitution pattern on the pyridine ring, allows for the strategic incorporation of the pyridyl moiety into complex molecular architectures. A thorough understanding of the underlying mechanistic principles, including the competition between SN1 and SN2 pathways and the potential for neighboring group participation, is crucial for the rational design of synthetic routes. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel therapeutics.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 4. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 6-(azidomethyl)-2-pyridinemethanol (2) [bio-protocol.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 6-(bromomethyl)-2,3'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(bromomethyl)-2,3'-bipyridine in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document combines qualitative information derived from the solubility of structurally related bipyridine compounds with a detailed, standardized experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in synthesis, drug discovery, and materials science.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. It is influenced by factors such as the chemical structure of the solute and the solvent, temperature, and pressure. The principle of "like dissolves like" is a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Bipyridines, as a class of compounds, are generally considered to be soluble in many organic solvents and slightly soluble in water[1]. The presence of the polar pyridine nitrogen atoms and the relatively non-polar bromomethyl group in this compound suggests a nuanced solubility profile.
Qualitative Solubility Data
Based on the general solubility of bipyridine derivatives, the following table provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are estimations and should be confirmed experimentally using the protocol outlined in the subsequent section.
| Solvent Class | Common Solvents | Estimated Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The polar nature of these solvents can interact favorably with the nitrogen atoms of the bipyridine core. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The hydroxyl group of these solvents can hydrogen bond with the pyridine nitrogens, aiding dissolution. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The aromatic bipyridine core may allow for some interaction with aromatic solvents like toluene, while solubility in aliphatic hydrocarbons like hexane is expected to be lower. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule. |
| Aqueous | Water | Low to Slight | Bipyridines generally exhibit limited solubility in water[1]. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements for each solvent, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualization of an Experimental Workflow
This compound is a valuable ligand in coordination chemistry, often used to synthesize metal complexes with interesting photophysical or catalytic properties. The following diagram illustrates a typical experimental workflow for the synthesis of a ruthenium(II) complex using this ligand.
Caption: Synthesis and characterization of a Ru(II) complex.
This workflow outlines the key steps from the initial reaction of the ruthenium precursor and the this compound ligand, through purification of the resulting complex, to its final characterization using standard analytical techniques. The successful dissolution of the reactants in the chosen solvent is a critical first step for the reaction to proceed efficiently. The solubility of the final complex in various solvents is also important for its purification and subsequent applications.
References
A Theoretical Investigation of the Electronic Structure of 2,3'-Bipyridines: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bipyridine scaffold is a cornerstone in medicinal chemistry and materials science, with different isomers offering unique electronic and steric properties. Among these, 2,3'-bipyridine is a significant building block in the development of novel therapeutics.[1] Its asymmetric nature influences pharmacokinetic properties, receptor binding, and overall efficacy of drug candidates.[1] Despite its importance, a comprehensive theoretical understanding of the electronic structure of 2,3'-bipyridine is notably absent in the current scientific literature, which has largely focused on the more symmetric 2,2'- and 4,4'-isomers.
This technical guide aims to bridge this gap by providing a detailed methodological framework for the theoretical investigation of the electronic structure of 2,3'-bipyridines. By leveraging established computational techniques applied to other bipyridine isomers, this document offers a roadmap for researchers to elucidate the conformational preferences, molecular orbital landscapes, and key electronic descriptors of this important molecule. Such an understanding is critical for the rational design of 2,3'-bipyridine-based compounds in drug discovery and other applications.
Core Concepts in the Electronic Structure of Bipyridines
The electronic properties of bipyridines are intrinsically linked to their molecular conformation, particularly the dihedral angle between the two pyridine rings. This rotation around the central C-C bond dictates the extent of π-conjugation across the molecule, which in turn influences the energies of the frontier molecular orbitals (HOMO and LUMO) and the overall electronic distribution.
For asymmetric isomers like 2,3'-bipyridine, the potential energy surface governing this rotation is more complex than in its symmetric counterparts. Understanding this landscape is the first step in a thorough electronic structure analysis.
Proposed Computational Methodology
The following section details a robust computational protocol for the theoretical analysis of 2,3'-bipyridine's electronic structure, based on density functional theory (DFT), a widely used and reliable method for such systems.
Conformational Analysis
The initial and most critical step is to determine the stable conformers of 2,3'-bipyridine. This is achieved by performing a potential energy surface (PES) scan.
Protocol:
-
Initial Geometry Optimization: The starting geometry of 2,3'-bipyridine should be optimized using a moderate level of theory, for instance, with the B3LYP functional and a 6-31G(d,p) basis set.
-
Potential Energy Surface Scan: A relaxed PES scan should be performed by systematically rotating the dihedral angle between the two pyridine rings (defined by the N-C-C-N atoms, where applicable, or equivalent atoms defining the inter-ring bond) in steps of 10-15 degrees from 0° to 360°. At each step, all other degrees of freedom should be allowed to relax.
-
Identification of Minima and Transition States: The resulting energy profile will reveal the global and local energy minima (corresponding to stable conformers) and the transition states (energy maxima) separating them. The geometries of these stationary points should be re-optimized at a higher level of theory.
-
Frequency Calculations: To confirm the nature of the optimized geometries, frequency calculations should be performed. A true minimum will have no imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotation around the C-C bond.
Electronic Structure Calculations
Once the stable conformers have been identified, their electronic properties can be calculated in detail.
Protocol:
-
High-Level Geometry Optimization: The geometries of the stable conformers should be re-optimized using a higher-level functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, to obtain accurate structural parameters.
-
Molecular Orbital Analysis: Perform a single-point energy calculation on the optimized geometries to obtain the molecular orbitals (MOs). The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.
-
Calculation of Electronic Descriptors: From the MO energies, key electronic descriptors can be calculated, including:
-
HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.
-
Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).
-
Electron Affinity (EA): The energy released upon gaining an electron (approximated by -ELUMO).
-
Electronegativity (χ): The ability to attract electrons (χ ≈ (IP + EA) / 2).
-
Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (IP - EA) / 2).
-
-
Natural Bond Orbital (NBO) Analysis: To gain a deeper understanding of the electronic distribution, NBO analysis can be performed. This method provides information on atomic charges, hybridization, and donor-acceptor interactions within the molecule.
Data Presentation
For a clear comparison and interpretation of the computational results, the quantitative data should be summarized in structured tables. The following tables serve as templates for presenting the findings of a theoretical study on 2,3'-bipyridine, with comparative data for 2,2'- and 4,4'-bipyridine included where available from the literature.
Table 1: Conformational Properties of Bipyridine Isomers
| Isomer | Method | Dihedral Angle (°) (Global Minimum) | Relative Energy (kcal/mol) (Local Minimum) | Dihedral Angle (°) (Local Minimum) | Reference |
| 2,3'-Bipyridine | Proposed Study | TBD | TBD | TBD | |
| 2,3'-Bipyridine-2',6'-dicarbonitrile (Expt.) | X-ray | 5.51 - 25.25 | N/A | N/A | [2] |
| 2,2'-Bipyridine | B3LYP/6-31G(d,p) | ~180 (trans) | ~7.17 | ~35 (cisoid) | [3][4] |
| 4,4'-Bipyridine | B3LYP/6-31G(d,p) | ~37 | ~1.43 | ~143 | [4] |
TBD: To Be Determined by the proposed computational study.
Table 2: Calculated Electronic Properties of Bipyridine Isomers (at the Global Minimum Conformation)
| Isomer | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 2,3'-Bipyridine | Proposed Study | TBD | TBD | TBD | TBD | TBD |
| 2,2'-Bipyridine | Various DFT | - | - | - | - | - |
| 4,4'-Bipyridine | Various DFT | - | - | - | - | - |
Specific values for 2,2'- and 4,4'-bipyridine are highly dependent on the level of theory and are thus not explicitly listed. The proposed study on 2,3'-bipyridine should include a consistent comparison with the other isomers calculated at the same level of theory.
Mandatory Visualizations
Diagrams are essential for conveying complex relationships and workflows. The following visualizations, created using the DOT language, are provided as per the requirements.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using 6-(Bromomethyl)-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(bromomethyl)-2,3'-bipyridine in the synthesis of novel metal complexes. The unique bifunctionality of this ligand, combining a strong chelating bipyridine core with a reactive bromomethyl handle, opens avenues for creating sophisticated molecular architectures with applications in catalysis, materials science, and medicine.
Introduction
This compound is an unsymmetrical bipyridine ligand that serves as a versatile building block in coordination chemistry. Its bipyridine moiety provides a robust bidentate coordination site for a wide range of transition metals, forming stable complexes. The presence of the bromomethyl group at the 6-position introduces a reactive site that can be exploited for post-coordination modification, allowing for the covalent attachment of the metal complex to other molecules or surfaces. This feature is particularly valuable for the development of targeted therapeutics, immobilized catalysts, and functional materials.
Applications
Metal complexes derived from functionalized bipyridine ligands have found applications in diverse fields:
-
Catalysis: Ruthenium and Iridium bipyridine complexes are known to catalyze a variety of organic transformations. The functional handle on this compound allows for the heterogenization of these catalysts.
-
PhotLuminescent Materials: Iridium(III) and Ruthenium(II) polypyridyl complexes are renowned for their use in organic light-emitting diodes (OLEDs) and as photosensitizers.
-
Anticancer Agents: Platinum(II) complexes with bipyridine ligands have been investigated as potential anticancer drugs, acting via DNA intercalation or other mechanisms.
-
Bioconjugation and Imaging: The reactive bromomethyl group enables the conjugation of the metal complex to biomolecules, such as proteins or antibodies, for targeted drug delivery or bio-imaging applications.
Experimental Protocols
General Workflow for Metal Complex Synthesis
The synthesis of a metal complex using this compound typically follows the workflow illustrated below. The specific reaction conditions will vary depending on the metal precursor and the desired final complex.
Protocol 1: General Synthesis of a Metal Complex with this compound
This protocol provides a general framework for the synthesis. Specific examples for Ruthenium, Iridium, Platinum, and Copper are detailed below.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of appropriate grade and dried if necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the metal precursor in an appropriate solvent.
-
Ligand Addition: Add a solution of this compound in the same solvent to the reaction mixture. The molar ratio of ligand to metal will depend on the desired coordination number of the final complex.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of a non-solvent. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified complex using standard analytical techniques such as NMR spectroscopy, mass spectrometry, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a hypothetical complex, --INVALID-LINK--2, where 'bpy' is 2,2'-bipyridine.
-
Synthesis of Precursor: Synthesize the precursor complex, cis-[Ru(bpy)2Cl2]·2H2O, according to established literature procedures.
-
Reaction: In a 100 mL round-bottom flask, suspend cis-[Ru(bpy)2Cl2]·2H2O (1.0 mmol) and this compound (1.1 mmol) in 50 mL of an ethanol/water mixture (3:1 v/v).
-
Reflux: Reflux the mixture under a nitrogen atmosphere for 4-6 hours. The color of the solution should change from deep purple to reddish-orange.
-
Precipitation: Cool the reaction mixture to room temperature and filter to remove any unreacted starting material. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) to the filtrate to precipitate the product as a hexafluorophosphate salt.
-
Purification: Collect the orange-red precipitate by vacuum filtration, wash with cold water, and then diethyl ether. The product can be further purified by column chromatography on alumina with an acetonitrile/toluene mixture as the eluent.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Synthesis of an Iridium(III) Complex
This protocol outlines the synthesis of a hypothetical cyclometalated iridium(III) complex, --INVALID-LINK--, where 'ppy' is 2-phenylpyridine.
-
Synthesis of Precursor: Prepare the iridium(III) chloride-bridged dimer, [Ir(ppy)2Cl]2, using established methods.
-
Reaction: In a 50 mL Schlenk flask, combine [Ir(ppy)2Cl]2 (0.5 mmol) and this compound (1.1 mmol) in 25 mL of a dichloromethane/methanol mixture (1:1 v/v).
-
Reflux: Reflux the mixture under a nitrogen atmosphere for 12-18 hours.
-
Precipitation: Cool the solution to room temperature. Add a saturated aqueous solution of NH4PF6 to precipitate the desired complex.
-
Purification: Collect the yellow-orange precipitate by filtration, wash with water and diethyl ether. Recrystallize the product from a dichloromethane/hexane mixture.
-
Drying: Dry the final product in a vacuum oven.
Protocol 4: Synthesis of a Platinum(II) Complex
This protocol describes the synthesis of a hypothetical complex, [Pt(this compound)Cl2].
-
Reaction: Dissolve potassium tetrachloroplatinate(II) (K2PtCl4) (1.0 mmol) in 20 mL of deionized water. Add a solution of this compound (1.0 mmol) in 10 mL of methanol to the aqueous solution of K2PtCl4.
-
Stirring: Stir the reaction mixture at room temperature for 24-48 hours. A yellow precipitate should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with water, ethanol, and diethyl ether.
-
Drying: Dry the product under vacuum at 40 °C.
Protocol 5: Synthesis of a Copper(II) Complex
This protocol details the synthesis of a hypothetical complex, [Cu(this compound)Cl2].
-
Reaction: In a 50 mL round-bottom flask, dissolve copper(II) chloride dihydrate (CuCl2·2H2O) (1.0 mmol) in 20 mL of methanol.
-
Ligand Addition: To this solution, add a solution of this compound (1.0 mmol) in 10 mL of methanol dropwise with stirring.
-
Precipitation: A green precipitate should form immediately or upon stirring for a short period. Continue stirring at room temperature for 2 hours.
-
Filtration and Washing: Collect the precipitate by vacuum filtration, wash with cold methanol, and then with diethyl ether.
-
Drying: Dry the green solid in a desiccator over silica gel.
Data Presentation
The following tables summarize typical quantitative data expected for metal complexes synthesized with this compound. This data is representative and based on analogous bipyridine complexes. Actual results may vary.
Table 1: Representative Synthesis Summary
| Metal Complex (Hypothetical) | Metal Precursor | Ligand:Metal Ratio | Solvent | Reaction Conditions | Typical Yield (%) |
| --INVALID-LINK--2 | cis-[Ru(bpy)2Cl2] | 1.1 : 1 | Ethanol/Water | Reflux, 4-6 h | 70-85 |
| --INVALID-LINK-- | [Ir(ppy)2Cl]2 | 2.2 : 1 | DCM/Methanol | Reflux, 12-18 h | 65-80 |
| [Pt(L)Cl2] | K2PtCl4 | 1 : 1 | Water/Methanol | RT, 24-48 h | 80-95 |
| [Cu(L)Cl2] | CuCl2·2H2O | 1 : 1 | Methanol | RT, 2 h | >90 |
| L = this compound |
Table 2: Representative Spectroscopic Data
| Complex (Hypothetical) | ¹H NMR (δ, ppm in CD3CN or DMSO-d6) | Mass Spec (m/z) | UV-Vis (λmax, nm) |
| [Ru(bpy)2(L)]2+ | 9.0-7.5 (aromatic protons), 4.8 (CH2Br) | Expected [M-2PF6]2+ | ~450 (MLCT) |
| [Ir(ppy)2(L)]+ | 8.8-6.5 (aromatic protons), 4.7 (CH2Br) | Expected [M-PF6]+ | ~380, ~480 (MLCT) |
| [Pt(L)Cl2] | 9.2-7.8 (aromatic protons), 4.9 (CH2Br) | Expected [M]+ | ~350 |
| [Cu(L)Cl2] | Paramagnetically broadened signals | Expected [M]+ | ~650-750 (d-d) |
| Note: ¹H NMR shifts are approximate and will vary based on the metal center and solvent. |
Conceptual Signaling Pathway
The following diagram illustrates a hypothetical application of a platinum complex of this compound, which has been further functionalized with a targeting moiety, in a cancer cell signaling pathway.
This application note is intended to serve as a guide for researchers. All procedures should be carried out by trained personnel in a suitable laboratory setting. Safety precautions appropriate for handling the chemicals and solvents involved should be strictly followed.
Application of 6-(bromomethyl)-2,3'-bipyridine in Asymmetric Catalysis: A Survey of Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)-2,3'-bipyridine is a heterocyclic compound with significant potential as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. Its structure offers a versatile scaffold that can be readily functionalized to introduce chirality and create bidentate or tridentate ligands capable of coordinating with various transition metals. While specific, detailed applications of ligands derived directly from this compound in asymmetric catalysis are not extensively documented in readily available literature, the broader class of chiral bipyridine ligands has demonstrated exceptional utility in a wide range of enantioselective transformations. This document provides an overview of the synthetic strategies that can be employed to generate chiral ligands from this precursor and highlights their potential applications in asymmetric catalysis, drawing parallels with well-established chiral bipyridine systems.
Synthetic Pathways to Chiral Ligands from this compound
The reactive bromomethyl group on the this compound scaffold serves as a key handle for the introduction of chiral moieties. Several synthetic strategies can be envisaged to prepare a library of chiral ligands.
A primary synthetic route involves the nucleophilic substitution of the bromide with a chiral nucleophile. This can include chiral amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. The resulting ligands would possess a chiral center in the side chain attached to the bipyridine framework.
Caption: General synthetic scheme for chiral ligands.
Potential Applications in Asymmetric Catalysis
Chiral bipyridine ligands are integral to a multitude of asymmetric catalytic reactions. Ligands derived from this compound are expected to find applications in similar transformations, including but not limited to:
-
Asymmetric Hydrogenation: Chiral bipyridine-metal complexes, particularly with ruthenium and rhodium, are effective catalysts for the enantioselective hydrogenation of ketones, olefins, and imines.
-
Asymmetric C-C Bond Forming Reactions: This includes aldol reactions, Michael additions, and Diels-Alder reactions, where chiral bipyridine-metal complexes can act as Lewis acids to control the stereochemical outcome.
-
Asymmetric Oxidations: The enantioselective epoxidation of olefins and oxidation of sulfides can be catalyzed by metal complexes of chiral bipyridine ligands.
-
Cross-Coupling Reactions: Chiral bipyridine ligands can be employed in palladium- or nickel-catalyzed cross-coupling reactions to generate chiral biaryl compounds.
The following table summarizes the performance of various chiral 2,2'-bipyridine ligands in different asymmetric reactions, providing a benchmark for the potential efficacy of ligands derived from this compound.
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Bipyridine | 1,3-Diphenylallyl acetate | 95 | 98 | Fictional Example |
| Asymmetric Michael Addition | Ni(OAc)₂ / Chiral Bipyridine | Nitrostyrene | 92 | 96 | Fictional Example |
| Asymmetric Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral Bipyridine | Acetophenone | >99 | 99 | Fictional Example |
Note: The data in this table is representative of typical results achieved with chiral bipyridine ligands and is for illustrative purposes, as specific data for ligands derived from this compound is not available.
Experimental Protocols: A General Framework
While a specific protocol for a ligand derived from this compound is not available, a general procedure for the synthesis of a chiral bipyridine ligand and its application in a representative asymmetric reaction is provided below.
Protocol 1: Synthesis of a Chiral Bipyridine Ligand
-
Materials: this compound, a chiral amine (e.g., (R)-1-phenylethanamine), a non-nucleophilic base (e.g., diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the chiral amine (1.1 eq) in the solvent.
-
Add the base (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral ligand.
-
Protocol 2: General Procedure for Asymmetric Catalysis
-
In-situ Catalyst Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the metal precursor (e.g., Pd(OAc)₂, 5 mol%) and the synthesized chiral ligand (6 mol%) in a dry, degassed solvent (e.g., THF).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Catalytic Reaction:
-
To the solution of the in-situ formed catalyst, add the substrate (1.0 eq) and the reagent (1.2 eq).
-
Stir the reaction mixture at the desired temperature until completion (monitored by TLC or GC/MS).
-
-
Work-up and Analysis:
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Caption: Experimental workflow for ligand synthesis and catalysis.
Conclusion
This compound represents a promising and versatile building block for the development of new chiral ligands for asymmetric catalysis. Although specific applications are yet to be widely reported, the established success of the broader family of chiral bipyridine ligands provides a strong impetus for the exploration of its derivatives. The synthetic and catalytic protocols outlined here offer a foundational framework for researchers to design and evaluate novel catalytic systems based on this scaffold, with the potential to unlock new and efficient enantioselective transformations for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. Further research into the synthesis and application of chiral ligands derived from this compound is highly encouraged.
Application Notes and Protocols for the Functionalization of 6-(Bromomethyl)-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)-2,3'-bipyridine is a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group on the bipyridine scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery, the development of novel ligands for catalysis, and the construction of functional materials. This document provides detailed protocols for the functionalization of this compound via nucleophilic substitution reactions with O-, S-, and N-nucleophiles.
The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for researchers to develop a variety of 6-substituted methyl-2,3'-bipyridine derivatives.
General Reaction Scheme
The primary route for the functionalization of this compound is through nucleophilic substitution (SN2) reactions. The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for a variety of nucleophiles.
Caption: General workflow for the nucleophilic substitution of this compound.
Experimental Protocols
The following are general protocols for the functionalization of this compound with different classes of nucleophiles. These protocols may require optimization for specific substrates.
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis
This protocol describes the reaction of this compound with an alcohol in the presence of a strong base to form the corresponding ether.
Caption: Experimental workflow for the synthesis of ethers.
Materials:
-
This compound
-
Alcohol (e.g., phenol, benzyl alcohol, ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.2 equivalents) in anhydrous THF (0.2 M), add sodium hydride (1.3 equivalents) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Entry | Alcohol | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | NaH (1.3) | THF | 18 | 85-95 |
| 2 | Benzyl alcohol | NaH (1.3) | THF | 16 | 80-90 |
| 3 | Ethanol | NaH (1.3) | THF | 24 | 70-80 |
| Yields are representative and may vary depending on the specific substrate and reaction scale. |
Protocol 2: Synthesis of Thioethers
This protocol details the reaction of this compound with a thiol to form the corresponding thioether.
Caption: Experimental workflow for the synthesis of thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) and the thiol (1.1 equivalents) in DMF (0.2 M), add potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Data Presentation:
| Entry | Thiol | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ (2.0) | DMF | 8 | 90-98 |
| 2 | Benzyl mercaptan | K₂CO₃ (2.0) | DMF | 10 | 85-95 |
| 3 | Ethanethiol | K₂CO₃ (2.0) | DMF | 12 | 75-85 |
| Yields are representative and may vary depending on the specific substrate and reaction scale. |
Protocol 3: Synthesis of Amines
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding substituted amine.
Application Notes and Protocols: 6-(Bromomethyl)-2,3'-bipyridine as a Versatile Building Block for Supramolecular Assemblies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)-2,3'-bipyridine is a highly functionalized heterocyclic building block that holds significant promise in the field of supramolecular chemistry and materials science. Its unique structure, combining the chelating properties of the bipyridine moiety with the reactive bromomethyl group, allows for its use in the construction of a wide array of complex, self-assembled architectures. The bipyridine unit can coordinate with various metal ions, driving the formation of metallosupramolecular structures, while the bromomethyl group serves as a versatile handle for introducing other functionalities or for linking multiple bipyridine units together through covalent bond formation. This combination of features makes this compound an attractive component for the design of functional materials with applications in catalysis, sensing, and drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the construction of supramolecular assemblies.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from a suitable precursor, such as a methyl-substituted bipyridine, which is first converted to the hydroxymethyl derivative and subsequently brominated.
Experimental Protocol: Synthesis of (2,3'-Bipyridin)-6-ylmethanol
A plausible synthetic route to the precursor, (2,3'-bipyridin)-6-ylmethanol, involves the reduction of the corresponding carboxylic acid or ester. Alternatively, a palladium-catalyzed cross-coupling reaction between a pyridine boronic acid and a suitable bromopyridine derivative can be employed to construct the bipyridine core, followed by functional group manipulation to introduce the hydroxymethyl group.
Materials:
-
6-Methyl-2,3'-bipyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation to Aldehyde: In a round-bottom flask, dissolve 6-methyl-2,3'-bipyridine in a minimal amount of dioxane. Add a stoichiometric amount of selenium dioxide.
-
Add a few drops of water to initiate the reaction and reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-formyl-2,3'-bipyridine.
-
Reduction to Alcohol: Dissolve the crude aldehyde in methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude (2,3'-Bipyridin)-6-ylmethanol by silica gel column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 6-(bromomethyl)-2,2'-bipyridine.
Materials:
-
(2,3'-Bipyridin)-6-ylmethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (2,3'-Bipyridin)-6-ylmethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of PBr₃ (0.5 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Application in Supramolecular Assembly: Synthesis of a Bipyridine-Based Macrocycle
The reactive bromomethyl group of this compound makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity can be exploited to construct macrocyclic structures by reacting it with a suitable difunctional nucleophile. The resulting macrocycle, containing multiple bipyridine units, can then act as a ligand for the template-directed synthesis of more complex supramolecular architectures, such as catenanes and rotaxanes.
Experimental Protocol: Synthesis of a Dimeric Bipyridine Macrocycle
This protocol describes a general procedure for the synthesis of a macrocycle through the reaction of this compound with a dithiol nucleophile.
Materials:
-
This compound
-
1,4-Benzenedimethanethiol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a large round-bottom flask, add anhydrous DMF.
-
Add 1,4-benzenedimethanethiol and cesium carbonate to the DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Using a syringe pump, slowly add the solution of this compound to the stirred suspension of the dithiol and base over a period of 8-12 hours at room temperature under an inert atmosphere. The use of high dilution conditions favors macrocyclization over polymerization.
-
After the addition is complete, stir the reaction mixture for an additional 24 hours at room temperature.
-
Remove the DMF under reduced pressure.
-
Partition the residue between DCM and deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude macrocycle.
-
Purify the macrocycle by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data that could be expected from the synthesis and characterization of supramolecular assemblies derived from this compound. Note that these are representative values and will vary depending on the specific reaction conditions and the nature of the other components in the assembly.
| Parameter | Value | Method of Determination |
| Synthesis Yields | ||
| This compound | 60-80% | Gravimetric analysis |
| Dimeric Bipyridine Macrocycle | 20-40% | Gravimetric analysis |
| Binding Constants | ||
| Metal-Ligand Complex (e.g., with Zn²⁺) | 10⁴ - 10⁶ M⁻¹ | UV-Vis Titration |
| Spectroscopic Data | ||
| ¹H NMR (δ, ppm) of this compound | ~4.6 (s, 2H, -CH₂Br) | NMR Spectroscopy |
| Mass Spectrum (m/z) of Macrocycle | [M+H]⁺, [M+Na]⁺ | ESI-MS |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in the formation of a supramolecular macrocycle.
Caption: Synthetic workflow for this compound and its use in macrocyclization.
Logical Relationship of Self-Assembly
The following diagram illustrates the principle of using the synthesized macrocycle as a ligand to form a metallosupramolecular assembly.
Application Notes and Protocols: Nucleophilic Substitution on 6-(bromomethyl)-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nucleophilic substitution on 6-(bromomethyl)-2,3'-bipyridine. This versatile reaction allows for the introduction of a wide range of functional groups at the 6-methyl position, providing a valuable tool for the synthesis of novel bipyridine derivatives for applications in medicinal chemistry, materials science, and catalysis.
Introduction
Bipyridine derivatives are crucial building blocks in the development of functional materials, catalysts, and pharmaceutical agents.[1][2] The functionalization of the bipyridine scaffold is a key strategy for tuning their electronic and steric properties. Nucleophilic substitution on halomethyl-bipyridines is an effective method for introducing diverse functionalities.[3] This protocol focuses on the reaction of this compound with various nucleophiles. The general mechanism involves the displacement of the bromide leaving group by a nucleophile, a reaction that typically proceeds via an SN2-type mechanism.[4]
General Reaction Scheme
The nucleophilic substitution reaction on this compound can be represented by the following general scheme:
Caption: General scheme of nucleophilic substitution on this compound.
Experimental Protocols
3.1. Materials and General Methods
-
Starting Material: this compound (Ensure purity by NMR or LC-MS before use).
-
Nucleophiles: Various nucleophiles such as primary and secondary amines, thiols, alkoxides, and cyanide sources.
-
Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (MeCN), or ethanol are typically used. The choice of solvent depends on the solubility of the reactants and the nature of the nucleophile.
-
Bases: An appropriate base is often required to deprotonate the nucleophile or to act as a scavenger for the HBr generated. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH).
-
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.
3.2. General Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reaction.
Caption: General workflow for nucleophilic substitution experiments.
3.3. Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add benzylamine (1.2 mmol) followed by triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-((benzylamino)methyl)-2,3'-bipyridine.
3.4. Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 50 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-((phenylthio)methyl)-2,3'-bipyridine.
3.5. Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) under a nitrogen atmosphere, add a solution of sodium methoxide in methanol (1.2 mmol, 1.0 M).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-(methoxymethyl)-2,3'-bipyridine.
3.6. Protocol 4: Reaction with Cyanide (e.g., Sodium Cyanide)
-
To a solution of this compound (1.0 mmol) in anhydrous DMSO (10 mL), add sodium cyanide (1.5 mmol). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at 60 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2,3'-bipyridin-6-yl)acetonitrile.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. The data presented is illustrative and may vary based on specific experimental conditions and the purity of reagents.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Benzylamine | TEA | THF | 25 | 18 | 85-95 |
| Morpholine | K₂CO₃ | MeCN | 60 | 12 | 80-90 |
| Thiophenol | K₂CO₃ | DMF | 50 | 8 | 90-98 |
| Sodium Methoxide | - | MeOH | 25 | 6 | 75-85 |
| Sodium Ethoxide | - | EtOH | 25 | 6 | 70-80 |
| Sodium Cyanide | - | DMSO | 60 | 16 | 65-75 |
Troubleshooting and Safety Precautions
-
Low Yields: Ensure all reagents are pure and solvents are anhydrous. Optimize reaction temperature and time. Consider using a different base or solvent system.
-
Side Reactions: The formation of elimination products or over-alkylation of amine nucleophiles can sometimes be observed. Using an excess of the nucleophile or carefully controlling the reaction temperature can minimize these side reactions.
-
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care. Sodium cyanide is extremely toxic and requires special handling procedures. Always quench cyanide-containing waste with bleach before disposal according to institutional guidelines.
References
Application Notes and Protocols: Employing 6-(bromomethyl)-2,3'-bipyridine in the Development of Anticancer Agents
Disclaimer: While the focus of this document is 6-(bromomethyl)-2,3'-bipyridine, a comprehensive search of available scientific literature did not yield specific studies on the anticancer applications of this particular isomer. However, extensive research exists for the closely related 2,2'-bipyridine analogues, particularly 5- and 6-(halomethyl)-2,2'-bipyridine derivatives. The following application notes and protocols are therefore based on these structurally similar compounds and are intended to serve as a guide for researchers exploring the potential of this compound.
Introduction
Bipyridine scaffolds are of significant interest in medicinal chemistry due to their ability to chelate metal ions and interact with biological targets. The introduction of a reactive bromomethyl group offers a site for covalent modification, potentially enhancing the binding affinity and efficacy of these compounds as anticancer agents. This document outlines the potential applications, synthesis, and biological evaluation of 6-(bromomethyl)-bipyridine derivatives in an oncology research setting.
Data Presentation: Anticancer Activity of Halomethyl-Bipyridine Derivatives
The following table summarizes the in vitro anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes against various cancer cell lines. This data is presented as a reference for the potential efficacy of similar 2,3'-bipyridine derivatives. The compounds with reactive halomethyl groups (chloro- and bromomethyl) generally exhibit higher antiproliferative activity.[1]
| Compound/Complex | Cell Line | IC50 (µM) |
| 6-(chloromethyl)-2,2'-bipyridine Re(CO)3Cl | HCT-116 | ~5 - 10 |
| 6-(bromomethyl)-2,2'-bipyridine Re(CO)3Br | HCT-116 | ~5 - 10 |
| 5-(chloromethyl)-2,2'-bipyridine Re(CO)3Cl | HCT-116 | ~5 - 10 |
| 6-methyl-2,2'-bipyridine Re(CO)3Cl | HCT-116 | ~5 - 10 |
| 5-(chloromethyl)-2,2'-bipyridine derivative | Panc-1 | Effective at 8 µM in vivo |
Experimental Protocols
Synthesis of Halomethyl-Bipyridine Ligands
The synthesis of halomethyl-bipyridine derivatives can be achieved through established organic chemistry reactions. A general route involves the radical bromination of the corresponding methyl-bipyridine precursor using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Protocol for Bromination of a Methyl-Bipyridine:
-
Dissolve the methyl-bipyridine precursor in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture under inert atmosphere for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bromomethyl-bipyridine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Proposed Mechanism of Action
Bipyridine derivatives have been reported to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis. The bromomethyl group can potentially alkylate cellular nucleophiles, such as DNA and proteins, leading to cellular stress and apoptosis.
Caption: Proposed mechanism of anticancer activity for bromomethyl-bipyridine derivatives.
Experimental Workflow for Anticancer Drug Development
The development of a new anticancer agent involves a multi-step process from initial synthesis to in vivo evaluation.
Caption: General experimental workflow for the development of bipyridine-based anticancer agents.
References
Application Notes and Protocols for Incorporating 6-(bromomethyl)-2,3'-bipyridine into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide for the synthesis and incorporation of the functional ligand 6-(bromomethyl)-2,3'-bipyridine into metal-organic frameworks (MOFs). The primary method detailed is post-synthetic modification (PSM), a versatile technique for introducing new functionalities to pre-existing MOF structures. A detailed protocol for the synthesis of the ligand is also provided.
Introduction and Rationale
The incorporation of functionalized bipyridine ligands into MOFs is a promising strategy for developing advanced materials with applications in catalysis, sensing, and drug delivery. The 2,3'-bipyridine scaffold offers a unique coordination environment, and the addition of a bromomethyl group provides a reactive handle for further functionalization or for creating active sites within the MOF.
This document outlines a reliable methodology for the synthesis of this compound and its subsequent grafting onto an amine-functionalized MOF, using the well-characterized and robust UiO-66-NH₂ as a representative parent framework. The resulting material combines the high porosity and thermal stability of the UiO-66 framework with the chelating and reactive properties of the bipyridine ligand.
Experimental Protocols
Synthesis of this compound
The synthesis of the target ligand is a two-step process involving a Negishi cross-coupling to form the bipyridine core, followed by a radical bromination of the methyl group.
Step 1: Synthesis of 6-methyl-2,3'-bipyridine
This procedure is adapted from known Negishi cross-coupling reactions for the synthesis of bipyridine derivatives.
-
Materials:
-
2-bromo-6-methylpyridine
-
3-(tributylstannyl)pyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry, argon-flushed Schlenk flask, add 2-bromo-6-methylpyridine (1.0 eq), 3-(tributylstannyl)pyridine (1.1 eq), and Pd(PPh₃)₂Cl₂ (0.03 eq).
-
Add anhydrous toluene to the flask to achieve a 0.5 M concentration of the limiting reagent.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-2,3'-bipyridine.
-
Step 2: Synthesis of this compound
This procedure utilizes a standard radical bromination of the benzylic methyl group.
-
Materials:
-
6-methyl-2,3'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve 6-methyl-2,3'-bipyridine (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Synthesis of the Parent MOF: UiO-66-NH₂
This is a standard solvothermal synthesis protocol for this widely used MOF.
-
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
-
-
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1.0 eq) and H₂N-BDC (1.0 eq) in DMF.
-
Add acetic acid (40 eq relative to ZrCl₄) to the solution to act as a modulator, which helps to improve the crystallinity and porosity of the final product.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the solid product is collected by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 24 hours) and then with ethanol (3 x 24 hours) to remove any unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating at 150 °C under vacuum overnight to yield the porous UiO-66-NH₂.
-
Post-Synthetic Modification: Grafting of this compound onto UiO-66-NH₂
This protocol describes the covalent attachment of the bipyridine ligand to the amine groups of the MOF framework.
-
Materials:
-
Activated UiO-66-NH₂
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous, aprotic solvent
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, suspend the activated UiO-66-NH₂ in anhydrous DMF.
-
In a separate flask, dissolve this compound (excess, e.g., 3-5 eq relative to the amine content of the MOF) and the non-nucleophilic base (1.5 eq relative to the bipyridine ligand) in anhydrous DMF.
-
Add the solution of the bipyridine ligand and base to the suspension of UiO-66-NH₂.
-
Heat the reaction mixture to 80-100 °C and stir for 48-72 hours.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the product extensively with DMF to remove any unreacted bipyridine and base, followed by washing with a volatile solvent such as ethanol or dichloromethane.
-
Dry the functionalized MOF, now denoted as bpy-UiO-66, under vacuum at a moderate temperature (e.g., 80 °C) to remove the solvent.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the synthesis and characterization of the parent and functionalized MOFs. The data is representative and may vary depending on the specific experimental conditions.
Table 1: Porosity Data of Parent and Functionalized MOFs
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66-NH₂ (parent) | 1100 - 1400 | 0.5 - 0.7 |
| bpy-UiO-66 (functionalized) | 600 - 900 | 0.3 - 0.5 |
Note: The decrease in surface area and pore volume after functionalization is expected and is a good indication that the bipyridine ligand has been successfully incorporated into the pores of the MOF.
Table 2: Representative Catalytic Performance in Suzuki Coupling
The functionalized MOF can be further metalated (e.g., with a palladium precursor) to act as a heterogeneous catalyst. The following data is for a representative Suzuki coupling reaction (e.g., iodobenzene with phenylboronic acid).
| Catalyst | Metal Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Pd@bpy-UiO-66 | 1 | 6 | >95 | >95 |
| Homogeneous Pd(PPh₃)₄ | 1 | 6 | >95 | >95 |
Note: The MOF-based catalyst is expected to show comparable activity to the homogeneous catalyst but with the significant advantage of being recyclable.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the two-step synthesis of the this compound ligand.
Caption: Workflow for the synthesis of the parent MOF and subsequent post-synthetic modification.
Signaling Pathway / Catalytic Cycle
Caption: A representative catalytic cycle for a Suzuki coupling reaction using the metalated bpy-UiO-66.
Application Notes
-
Heterogeneous Catalysis: The primary application of bpy-UiO-66 is in heterogeneous catalysis. The bipyridine moiety serves as an excellent chelating ligand for various transition metals, such as palladium, platinum, iridium, and rhodium. After metalation, the MOF can be used as a highly active and recyclable catalyst for a wide range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and C-H activation reactions. The porous nature of the MOF can also impart shape and size selectivity to the catalytic process.
-
Sensing: The bipyridine unit can be used to coordinate with specific metal ions, leading to changes in the luminescent properties of the MOF. This can be exploited for the development of selective and sensitive chemical sensors for heavy metal detection in environmental or biological samples.
-
Drug Delivery: The bromomethyl group can be further functionalized with targeting ligands or used to covalently anchor drug molecules. The porous framework of the MOF can serve as a reservoir for the drug, allowing for controlled release.
-
Further Functionalization: The uncoordinated nitrogen atom on the 3'-position of the bipyridine and the bromomethyl group can be used as anchor points for further post-synthetic modifications, allowing for the creation of multifunctional materials with tailored properties.
Disclaimer: The provided protocols are based on established chemical literature and are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The specific reaction conditions may need to be optimized for each particular setup.
Application Notes & Protocols: Step-by-Step Synthesis of Ruthenium Complexes with Unsymmetrical Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ruthenium(II) complexes featuring unsymmetrical bipyridine ligands. Such complexes are of significant interest in various fields, including photodynamic therapy, solar energy conversion, and catalysis, owing to their unique photophysical and electrochemical properties. The methodologies outlined below offer versatile and efficient routes to novel ruthenium complexes with tailored functionalities.
Introduction
The precise control over the ligand sphere of ruthenium complexes is crucial for fine-tuning their properties. The introduction of unsymmetrical bipyridine ligands allows for the creation of complexes with specific electronic and steric characteristics. This document details two primary strategies for synthesizing these valuable compounds: a sequential approach involving the stepwise introduction of ligands to a ruthenium carbonyl precursor, and a convergent approach where a custom unsymmetrical ligand is first synthesized and then coordinated to a ruthenium center.
Synthesis Strategy 1: Sequential Ligand Introduction via Carbonyl Intermediates
This method offers a high degree of control over the final complex by building it up in a stepwise manner. The general workflow involves the initial formation of a dicarbonyl ruthenium precursor, followed by the sequential substitution of the carbonyl and other ancillary ligands.[1][2]
Experimental Protocol:
Step 1: Synthesis of cis-[Ru(bpy)(CO)₂Cl₂]
-
In a round-bottom flask, suspend ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in ethanol.
-
Add one equivalent of 2,2'-bipyridine (bpy).
-
Bubble carbon monoxide (CO) gas through the solution while refluxing for 8 hours. The solution will typically turn from dark brown to a clear, pale yellow.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, cis-[Ru(bpy)(CO)₂Cl₂], can be used in the next step without further purification.
Step 2: Synthesis of cis---INVALID-LINK--₂
-
Dissolve the cis-[Ru(bpy)(CO)₂Cl₂] from Step 1 in a suitable solvent such as ethanol or acetone.
-
Add one equivalent of the desired unsymmetrical bipyridine ligand (unsym-bpy).
-
Add two equivalents of a silver salt, such as silver trifluoromethanesulfonate (AgOTf) or silver hexafluorophosphate (AgPF₆), to abstract the chloride ligands.
-
Reflux the mixture for 3-4 hours.[1]
-
After cooling, filter off the precipitated silver chloride (AgCl).
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the desired complex as a PF₆⁻ salt.
-
Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
Step 3: Oxidative Decarbonylation to Yield the Final Complex
-
Dissolve the cis---INVALID-LINK--₂ in acetonitrile.
-
Add an excess of trimethylamine N-oxide (TMNO) to the solution.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution.[1]
-
Cool the solution to room temperature and reduce the volume of the solvent.
-
Precipitate the final product, for instance cis---INVALID-LINK--₂, by adding diethyl ether.[1]
-
The acetonitrile ligands can be further substituted by other ligands if desired.
Characterization Data:
| Complex | ¹H NMR (δ, ppm in acetone-d₆) | IR (ν(CO), cm⁻¹) | Yield (%) |
| cis---INVALID-LINK--₂ | 7.68 (dd, 2H), 7.84 (d, 2H), 8.11 (dd, 2H), 8.38 (dd, 2H), 8.63 (dd, 2H), 8.82 (d, 2H), 8.94 (d, 2H), 9.51 (d, 2H) | 2038, 2094 | High (typically >80%) |
| cis---INVALID-LINK--₂ | - | - | High (typically >90%) |
Note: Specific ¹H NMR chemical shifts will vary depending on the nature of the unsymmetrical bipyridine ligand.
References
Application Notes and Protocols: 6-(bromomethyl)-2,3'-bipyridine in the Synthesis of Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and efficiency compared to traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used within its emissive layer. Among these, phosphorescent heavy metal complexes, particularly those of iridium(III), are of paramount importance as they can harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%.
The 2,3'-bipyridine scaffold has been identified as a promising class of cyclometalating ligands for developing efficient phosphorescent emitters.[1] The compound 6-(bromomethyl)-2,3'-bipyridine, while not a direct component of OLEDs, serves as a valuable synthetic intermediate. Its reactive bromomethyl group provides a versatile handle for introducing a variety of functional moieties, allowing for the fine-tuning of the electronic and photophysical properties of the resulting phosphorescent iridium complexes. This document outlines the potential application of this compound as a precursor for a novel phosphorescent emitter and provides detailed protocols for its synthesis, and the subsequent fabrication and characterization of an OLED device.
Section 1: Proposed Synthetic Application of this compound
The reactive nature of the bromomethyl group in this compound allows for its functionalization through various organic reactions, such as nucleophilic substitution. This enables the introduction of moieties that can enhance charge transport, solubility, or tune the emission wavelength of the final iridium complex. Here, we propose a synthetic route to a novel bipyridine-based ligand, followed by its use in the synthesis of a phosphorescent iridium(III) emitter.
1.1. Proposed Synthesis of a Functionalized Ligand and Iridium Complex
A proposed reaction scheme involves the functionalization of this compound with a carbazole moiety, a well-known hole-transporting group, to enhance the charge-carrying properties of the final complex. This functionalized ligand can then be used to synthesize a heteroleptic iridium(III) complex.
Section 2: Experimental Protocols
2.1. Synthesis of 6-((9H-carbazol-9-yl)methyl)-2,3'-bipyridine (L1)
-
To a solution of this compound (1.0 mmol) and carbazole (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water and then a small amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ligand L1.
2.2. Synthesis of the Iridium(III) Dimer, [Ir(ppy)₂Cl]₂
-
A mixture of IrCl₃·3H₂O (1.0 mmol) and 2-phenylpyridine (ppy) (2.5 mmol) in 2-ethoxyethanol (30 mL) is heated to reflux under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, add water (30 mL) to the reaction mixture.
-
Collect the resulting yellow precipitate by filtration, wash with water, and then with methanol.
-
Dry the solid under vacuum to obtain the [Ir(ppy)₂Cl]₂ dimer, which can be used in the next step without further purification.
2.3. Synthesis of the Heteroleptic Iridium(III) Complex, --INVALID-LINK-- (Ir-Complex-1)
-
A mixture of the [Ir(ppy)₂Cl]₂ dimer (0.5 mmol) and the ligand L1 (1.1 mmol) in a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (30 mL) is stirred at room temperature.
-
Add silver trifluoromethanesulfonate (AgOTf, 1.1 mmol) to the mixture and stir at 40°C for 4 hours in the dark.
-
After cooling, filter the reaction mixture through Celite to remove the silver chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a minimum amount of CH₂Cl₂ and add an excess of a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a CH₂Cl₂/hexane mixture to yield the final product, Ir-Complex-1.
Section 3: OLED Device Fabrication and Characterization
The performance of the synthesized phosphorescent emitter, Ir-Complex-1, can be evaluated by fabricating a multilayer OLED device.
3.1. OLED Fabrication Protocol
A standard device architecture for a phosphorescent OLED (PHOLED) is as follows: ITO / HTL / EML / HBL / ETL / EIL / Cathode.
-
Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before device fabrication.
-
Hole Transport Layer (HTL) Deposition: A 40 nm thick layer of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited by thermal evaporation in a vacuum chamber at a pressure of less than 5 x 10⁻⁶ Torr.
-
Emissive Layer (EML) Deposition: A 20 nm thick emissive layer is co-evaporated from a mixture of a host material, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and the synthesized Ir-Complex-1 as the dopant. The doping concentration is typically varied (e.g., 6%, 8%, 10% by weight) to optimize device performance.
-
Hole Blocking Layer (HBL) Deposition: A 10 nm thick layer of 2,2',2''-(1,3,5-benzenetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is deposited as a hole-blocking layer.
-
Electron Transport Layer (ETL) Deposition: A 30 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) is deposited as the electron transport layer.
-
Electron Injection Layer (EIL) and Cathode Deposition: Finally, a 1 nm thick layer of lithium fluoride (LiF) followed by a 100 nm thick layer of aluminum (Al) are deposited as the electron injection layer and cathode, respectively, without breaking the vacuum.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(bromomethyl)-2,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 6-(bromomethyl)-2,3'-bipyridine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the two key stages of the synthesis: the preparation of the precursor 6-methyl-2,3'-bipyridine and its subsequent bromination.
Problem 1: Low Yield in 6-methyl-2,3'-bipyridine Synthesis via Cross-Coupling
The synthesis of the methyl-bipyridine precursor is a critical first step. Low yields at this stage will significantly impact the overall yield of the final product.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activity | - Ensure the palladium catalyst is fresh and properly handled to avoid deactivation. - For Suzuki coupling, consider using a ligand such as PPh₃ or a more specialized ligand for heteroaryl couplings. - For Negishi coupling, ensure the active zinc is freshly prepared or purchased from a reliable source. |
| Poor Quality of Reagents | - Use anhydrous solvents, as water can quench the organometallic reagents. - Ensure the purity of the starting materials (e.g., 2-bromo-6-methylpyridine and 3-pyridylboronic acid or 3-bromopyridine and a 2-pyridylzinc reagent). |
| Suboptimal Reaction Temperature | - Cross-coupling reactions are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, excessive heat can lead to catalyst decomposition and side reactions. |
| Incorrect Stoichiometry | - A slight excess (1.1-1.2 equivalents) of the organoboron or organozinc reagent can sometimes drive the reaction to completion. |
Problem 2: Low Yield of this compound during Bromination
The Wohl-Ziegler bromination of the methyl group is a key transformation that can be prone to side reactions if not carefully controlled.
| Potential Cause | Recommended Solution |
| Over-bromination (Dibromination) | - Use a stoichiometric amount of N-bromosuccinimide (NBS) (typically 1.0-1.1 equivalents). Adding NBS portion-wise can help maintain a low concentration and reduce the likelihood of double bromination. |
| Ring Bromination | - Avoid polar, protic solvents which can promote electrophilic aromatic substitution on the pyridine rings. Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions, but due to its toxicity, safer alternatives like acetonitrile or chlorobenzene can be used.[1][2] - Ensure the reaction is carried out in the absence of strong acids. |
| Incomplete Reaction | - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in an appropriate catalytic amount (typically 1-5 mol%). - The reaction often requires initiation by heat or UV light. Ensure the reaction mixture is adequately heated to the reflux temperature of the solvent. |
| Hydrolysis of the Product | - this compound is susceptible to hydrolysis to the corresponding alcohol. Work up the reaction under anhydrous conditions as much as possible and purify the product promptly after the reaction is complete. |
| Low Reactivity | - The electron-deficient nature of the pyridine ring can deactivate the adjacent methyl group towards radical abstraction. Increasing the amount of radical initiator or using a higher-boiling solvent to increase the reaction temperature may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 6-methyl-2,3'-bipyridine precursor?
A1: The most common and efficient methods are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (using a pyridylboronic acid and a bromopyridine) and the Negishi coupling (using a pyridylzinc reagent and a bromopyridine).[3][4][5][6][7][8][9] These methods generally offer good yields and functional group tolerance.
Q2: How can I minimize the formation of the dibrominated byproduct during the bromination of 6-methyl-2,3'-bipyridine?
A2: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent, N-bromosuccinimide (NBS). Use no more than 1.1 equivalents of NBS relative to your starting 6-methyl-2,3'-bipyridine. Slow, portion-wise addition of NBS can also help to prevent a localized high concentration of the brominating agent, thus favoring mono-bromination.
Q3: What are the best practices for purifying the final product, this compound?
A3: Column chromatography on silica gel is a common method for purification. It is important to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to run the column relatively quickly, as the product can be sensitive to the acidic nature of silica gel and may degrade over time. Some protocols suggest neutralizing the silica gel with triethylamine before use.
Q4: My bromination reaction is not going to completion. What can I do?
A4: If the reaction is sluggish, first check the quality of your radical initiator (AIBN or benzoyl peroxide). These can degrade over time. If the initiator is fresh, you can try increasing the reaction temperature by using a higher-boiling solvent. Alternatively, a small increase in the amount of the radical initiator may help to drive the reaction to completion.
Q5: Are there any alternative brominating agents to NBS for this reaction?
A5: While NBS is the most common reagent for Wohl-Ziegler type brominations, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.[10] However, NBS is generally preferred due to its ease of handling and the fact that the succinimide byproduct is often easily removed by filtration.
Experimental Protocols
Representative Protocol 1: Synthesis of 6-methyl-2,3'-bipyridine via Suzuki-Miyaura Coupling
This protocol is a representative example based on established methods for the synthesis of similar bipyridine compounds.
Materials:
-
2-Bromo-6-methylpyridine
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromo-6-methylpyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a representative example based on the general principles of Wohl-Ziegler bromination.
Materials:
-
6-methyl-2,3'-bipyridine
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
Procedure:
-
Dissolve 6-methyl-2,3'-bipyridine (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp or a high-wattage incandescent light bulb to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete when the solid succinimide byproduct is observed floating at the top of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product quickly by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reported Yields for Analogous Bipyridine Syntheses
| Precursors | Coupling Method | Product | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine & 2-Pyridylzinc bromide | Negishi | 6-Methyl-2,2'-bipyridine | 85-95 | [Organic Syntheses, Coll. Vol. 10, p.567 (2004); Vol. 78, p.51 (2002)] |
| 2-Iodo-6-methylpyridine & 3-Pyridylboronic acid | Suzuki | 6-Methyl-2,3'-bipyridine | ~70 | (Representative yield based on similar couplings) |
Table 2: Factors Influencing the Yield of Wohl-Ziegler Bromination
| Parameter | Condition | Expected Outcome on Yield of this compound |
| NBS Stoichiometry | 1.0-1.1 equivalents | Maximizes mono-bromination, minimizes di-bromination |
| > 1.2 equivalents | Increased risk of di-brominated side product | |
| Solvent | Non-polar (e.g., CCl₄, chlorobenzene) | Favors benzylic bromination over ring bromination |
| Polar (e.g., acetic acid) | Increased risk of ring bromination | |
| Initiator | Fresh AIBN or Benzoyl Peroxide | Ensures efficient radical chain reaction |
| Old/degraded initiator | Low conversion and yield | |
| Temperature | Reflux | Necessary for radical initiation and reaction progression |
| Too high | Potential for decomposition and side reactions |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(Bromomethyl)-2,3'-bipyridine by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-(bromomethyl)-2,3'-bipyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A1: Degradation of bromomethyl bipyridines on silica gel is a common issue, often due to the acidic nature of the silica. The acidic silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the reactive bromomethyl group to the corresponding alcohol or promote other side reactions.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it's advisable to check the stability of your compound on silica gel. This can be done by spotting a solution of your compound on a TLC plate, letting it sit for an extended period (e.g., 1-2 hours), and then eluting it to see if any new spots (degradation products) have formed.
-
Deactivate the Silica Gel: To minimize degradation, the acidity of the silica gel can be neutralized. This is typically achieved by pre-treating the silica gel with a base. A common method is to use an eluent containing a small amount of triethylamine (TEA), typically 0.5-2% (v/v).
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina or Florisil. However, the elution profile of your compound will likely change, so you will need to re-screen for an appropriate solvent system using TLC with the new stationary phase.
Q2: I am having trouble separating this compound from non-polar impurities. How can I improve the separation?
A2: Poor separation from non-polar impurities suggests that your eluent system is too non-polar, causing your target compound to elute too quickly (high Rf value).
Troubleshooting Steps:
-
Adjust the Eluent System: The polarity of the mobile phase should be decreased to achieve better separation. For a typical ethyl acetate/hexane system, you should decrease the proportion of ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate to ensure good separation on the column.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexane) over the course of the separation. This will allow the non-polar impurities to elute first, followed by your target compound.
Q3: My purified this compound is still showing impurities after column chromatography. What are the possible reasons?
A3: Contamination after purification can result from several factors during the chromatography process.
Troubleshooting Steps:
-
Overloading the Column: If too much sample is loaded onto the column, the separation bands can broaden and overlap, leading to incomplete separation. As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: A poorly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Inappropriate Fraction Size: Collecting fractions that are too large can lead to the mixing of separated compounds. Collect smaller fractions, especially when the compounds are eluting close to each other, and analyze them by TLC before combining.
-
Co-eluting Impurities: It is possible that an impurity has a very similar polarity to your product and co-elutes. In this case, you may need to try a different solvent system or an alternative purification technique such as recrystallization or preparative HPLC.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Standard Silica Gel
This protocol is suitable for relatively stable samples of this compound where acidity is not a major concern.
1. Preparation of the Slurry:
- Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).
- In a beaker, add the silica gel to a sufficient amount of the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to form a pourable slurry.
2. Packing the Column:
- Secure the column in a vertical position.
- Add a small amount of the initial eluent to the column.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the silica gel.
- Allow the sample to be absorbed into the silica gel.
4. Elution:
- Carefully add the eluent to the column.
- Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.
- Collect fractions and monitor the separation by TLC.
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
This protocol is recommended to prevent the degradation of acid-sensitive this compound.
1. Preparation of Deactivated Silica Gel Slurry:
- Prepare the eluent system containing 1% triethylamine (e.g., 1% TEA, 10% ethyl acetate, 89% hexane).
- Prepare the silica gel slurry as described in Protocol 1, using this TEA-containing eluent.
2. Packing the Column:
- Pack the column with the deactivated silica gel slurry as described above.
3. Sample Loading and Elution:
- Proceed with sample loading and elution as described in Protocol 1, using the eluent containing triethylamine.
Data Presentation
The following tables provide representative quantitative data for the purification of this compound. Actual values may vary depending on the specific reaction scale and purity of the crude material.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Diameter | 2 - 5 cm |
| Silica Gel Mass | 50 - 100 g |
| Crude Sample Load | 1 - 2 g |
| Eluent System | Ethyl Acetate / Hexane |
Table 2: Example Gradient Elution Profile
| Step | Eluent Composition | Volume | Purpose |
| 1 | 5% Ethyl Acetate in Hexane | 2-3 column volumes | Elute non-polar impurities |
| 2 | 10% Ethyl Acetate in Hexane | 5-10 column volumes | Elute the product |
| 3 | 20% Ethyl Acetate in Hexane | 2-3 column volumes | Elute more polar impurities |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for Purification
Troubleshooting Logic Diagram
common side products in the synthesis of functionalized bipyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of functionalized bipyridines.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Stille) is sluggish or stalls completely. What are the common causes?
A1: A common issue in bipyridine synthesis is the deactivation of the metal catalyst, often palladium.[1] The bipyridine product itself is an excellent chelating ligand and can strongly coordinate to the metal center of the catalyst, effectively poisoning it and preventing further catalytic cycles.[1] High catalyst loading (>10 mol%) is sometimes required to counteract this effect, though this can be costly.[2]
Q2: I am observing a significant amount of homocoupled byproducts in my reaction mixture. How can I minimize their formation?
A2: Homocoupling, where starting materials react with themselves, is a frequent side reaction.[1][3] This can occur with both the halo-pyridine and the organometallic reagent (e.g., boronic acid in Suzuki coupling). To minimize this, careful optimization of reaction conditions is crucial. This includes the choice of catalyst, ligand, base, and solvent. In some cases, using a different coupling method, like a Negishi coupling which is known for its high efficiency, might be beneficial.[4]
Q3: My product yield is low, and I've identified a dehalogenated byproduct. What causes this and how can it be prevented?
A3: Reductive dehalogenation is a competing side reaction where the halogen atom on the pyridine ring is replaced by a hydrogen atom, terminating the desired cross-coupling. This can be promoted by certain catalysts and reaction conditions.[5][6] Using a well-defined catalyst system and carefully controlling the reaction temperature and stoichiometry can help suppress this unwanted reaction.[7] In some nickel-catalyzed systems, the reduced product can still be a significant side reaction, sometimes accounting for up to 20% of the products.[7]
Q4: I am using a Stille coupling reaction and am concerned about toxic byproducts. What are the main concerns and how can they be addressed?
A4: Stille coupling utilizes organotin reagents, which are highly toxic.[1][7] The primary concern is the removal of tin-containing byproducts from the final product. Careful purification, typically involving column chromatography and sometimes a fluoride wash, is essential to remove these toxic residues. Due to this toxicity, alternative coupling methods like Suzuki or Negishi coupling are often preferred when possible.[4]
Q5: How can I effectively remove unreacted pyridine or pyridine-based reagents from my final product?
A5: Pyridine and its derivatives can be challenging to remove completely due to their relatively high boiling points.[8] A common and effective method is to perform an acidic wash (e.g., with dilute HCl or a saturated aqueous solution of copper sulfate).[9][10] This converts the basic pyridine into a water-soluble salt, which can then be easily extracted into the aqueous phase.[9][10] Co-evaporation with a solvent like toluene or heptane can also be effective for removing trace amounts.[9]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Bipyridine | 1. Catalyst deactivation by the bipyridine product.[1] 2. Instability of 2-pyridylboron compounds.[11][12] 3. Competing homocoupling of the boronic acid. | 1. Increase catalyst loading or use a more robust catalyst system (e.g., with imidazolium salt ligands).[1] 2. Use stabilized 2-pyridylboronic acid esters. 3. Adjust stoichiometry, temperature, or use a different base to favor the cross-coupling pathway. |
| Presence of Unwanted Byproducts | 1. Homocoupling of starting materials.[13] 2. Reductive dehalogenation of the halopyridine.[5][6] 3. Protodeborylation of the boronic acid. | 1. Optimize ligand and base selection. Ensure high purity of starting materials. 2. Use milder reaction conditions and ensure an inert atmosphere to minimize hydrogen sources. 3. Use a non-aqueous base or minimize water content in the reaction. |
Stille Coupling
| Problem | Possible Cause | Suggested Solution |
| Reaction is not proceeding | 1. Low reactivity of the organostannane reagent. 2. Catalyst inhibition.[1] | 1. Add a co-catalyst such as Cu(I) iodide to facilitate transmetalation.[1] 2. Ensure the reaction is run under strictly anhydrous and oxygen-free conditions. |
| Contamination with Tin Byproducts | The inherent nature of Stille coupling results in organotin waste.[1][7] | 1. Perform a diligent workup, which may include a potassium fluoride (KF) wash to precipitate tin salts. 2. Purify the product thoroughly using column chromatography on silica or alumina. |
| Formation of Homocoupled Product | Self-coupling of the organostannane or halopyridine. | Optimize reaction temperature and concentration. Lower temperatures often favor cross-coupling over homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 eq.), the pyridylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-10 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, commonly a mixture like DMF/water or Toluene/Ethanol/Water.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS. Reaction times can vary from a few hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove any remaining boronic acid, a wash with a mild base may be performed.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to isolate the functionalized bipyridine.
Visualizations
Caption: General reaction pathway for cross-coupling synthesis of bipyridines and common side products.
Caption: Troubleshooting workflow for optimizing bipyridine synthesis reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 3. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Stille Coupling for Bipyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stille coupling reactions for the synthesis of bipyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Sttille coupling of bipyridine derivatives in a question-and-answer format.
Question: Why is my Stille coupling reaction yield low or non-existent?
Answer:
Low or no yield in a Stille coupling reaction for bipyridine synthesis can stem from several factors. A primary issue is the potential for the bipyridine product to coordinate strongly with the palladium catalyst, leading to catalyst deactivation.[1][2] Other common causes include:
-
Sub-optimal Catalyst and Ligand System: The choice of palladium source and ligand is critical. While various palladium sources like Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are used, the ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[1][3] Sterically hindered and electron-rich phosphine ligands often accelerate the coupling.[3] For aqueous conditions, a water-soluble ligand like a cationic 2,2'-bipyridyl can be highly effective.[4][5]
-
Inefficient Transmetalation: The transfer of the organotin group to the palladium center (transmetalation) is often the rate-limiting step.[6] This can be hindered by steric effects on either the organostannane or the palladium complex.[3]
-
Incorrect Reaction Temperature: Temperature significantly impacts reaction rate and yield. While some reactions proceed at room temperature, others require heating, sometimes up to 110 °C, to achieve good conversion.[4][7]
-
Poor Solvent Choice: The solvent must be appropriate for the substrates and catalyst system. Common solvents include toluene, DMF, and dioxane.[8][9] In some cases, greener options like water have been successfully employed with the right catalyst system.[4][5]
-
Presence of Impurities: Organotin reagents can be toxic and difficult to remove from the reaction mixture, potentially interfering with the reaction or subsequent steps.[8]
To troubleshoot low yield, consider the following workflow:
Caption: Troubleshooting workflow for low Stille coupling yield.
Question: How can I minimize homocoupling of the organostannane reagent?
Answer:
Homocoupling of the organostannane to form an R²-R² dimer is a common side reaction in Stille coupling.[6][8] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[6] To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organostannane reagent, but avoid a large excess which can promote homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. Consider screening different palladium sources and ligands.
-
Additive Effects: The addition of copper(I) iodide (CuI) has been shown to accelerate the desired cross-coupling reaction, which can outcompete the homocoupling side reaction.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress side reactions.
Question: My purification is difficult, and I'm left with tin byproducts. How can I effectively purify my bipyridine product?
Answer:
The removal of toxic organotin byproducts (e.g., Bu₃SnX) is a significant challenge in Stille coupling.[8] Several methods can be employed for their removal:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) leads to the precipitation of insoluble fluorostannanes, which can be removed by filtration.[8]
-
Silica Gel Chromatography with Triethylamine: Running flash chromatography on silica gel with an eluent containing a small amount of triethylamine (~2-5%) can help to remove tin residues.[8]
-
Acid/Base Extraction: For polar products like bipyridines, an acid/base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the bipyridine, followed by extraction into the aqueous phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent.
-
Recrystallization: If the bipyridine product is a solid, recrystallization can be a highly effective final purification step.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Stille coupling of bipyridine derivatives?
A1: Catalyst loading can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. While typical loadings range from 1-5 mol %, highly efficient systems can operate with much lower amounts. For instance, a water-soluble PdCl₂(NH₃)₂/cationic 2,2'-bipyridyl system has been shown to be effective at loadings as low as 0.0001 mol % (1 ppm) for the coupling of aryl iodides.[4][5]
| Catalyst System | Substrates | Catalyst Loading (mol %) | Yield (%) | Reference |
| PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridyl | Aryl iodides/bromides + Organostannanes | 0.0001 - 1 | 72 - 98 | [4] |
| PdCl₂(PPh₃)₂ | Bromopyridines + Stannylated pyridines | Not specified | Good | [1][2] |
| Pd₂(dba)₃ / P(o-tol)₃ | Aryl halides + Organostannanes | 2 | Not specified | [11] |
| Pd(dppf)Cl₂·DCM | Enol triflate + Organotin reagent | 10 | 87 | [8] |
Q2: Which ligands are most effective for the Stille coupling of bipyridines?
A2: The choice of ligand is critical. Bipyridine products themselves can act as ligands, potentially inhibiting the catalyst.[1][2] Therefore, ligands that can effectively compete and promote the catalytic cycle are necessary.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is commonly used.[1][2] Sterically hindered, electron-rich phosphines like tricyclohexylphosphine and tri(tert-butyl)phosphine can accelerate the reaction.[3]
-
Bipyridyl-based Ligands: Cationic 2,2'-bipyridyl ligands have been shown to be excellent for promoting Stille coupling in aqueous media.[4][12]
-
Arsine Ligands: Triphenylarsine (AsPh₃) can also be used, often in conjunction with a CuI cocatalyst.[13]
Q3: What is the general catalytic cycle for the Stille coupling reaction?
A3: The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The organic halide (R¹-X) adds to the Pd(0) catalyst, forming a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6][8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
General Protocol for Stille Coupling of a Halogenated Pyridine with a Stannylated Pyridine
This protocol is a generalized procedure based on common practices in the literature.[8][11] Researchers should optimize conditions for their specific substrates.
Materials:
-
Halogenated pyridine (e.g., 2-bromopyridine) (1.0 mmol, 1.0 eq)
-
Stannylated pyridine (e.g., 2-(tributylstannyl)pyridine) (1.1 mmol, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol %)
-
Anhydrous and degassed solvent (e.g., toluene or DMF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyridine and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the stannylated pyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically run for 12-24 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification Protocol:
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Fluoride Treatment (for tin removal): Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). Stir vigorously for at least 30 minutes with each wash. A precipitate of tin fluoride should form.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution in vacuo.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the pure bipyridine derivative.[14]
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A Highly Efficient and Reusable Palladium(II)/Cationic 2,2’-Bipyridyl-Catalyzed Stille Coupling in Water [mdpi.com]
- 5. A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Negishi Coupling for Bipyridine Synthesis
Welcome to the technical support center for the synthesis of bipyridines via Negishi coupling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reactions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the Negishi coupling for bipyridine synthesis in a question-and-answer format.
My Negishi coupling reaction is giving a low yield or not working at all. What are the most common causes?
Low yields in Negishi couplings for bipyridine synthesis can stem from several factors. The most critical aspects to investigate are the quality and activity of your reagents and catalyst, and the stringency of your anhydrous and anaerobic reaction conditions.
Common culprits include:
-
Inactive Organozinc Reagent: Organozinc reagents are highly sensitive to moisture and air. Improper preparation, storage, or handling can lead to decomposition and significantly lower the concentration of the active reagent.
-
Deactivated Catalyst: The palladium catalyst can be deactivated through oxidation or by coordination with impurities or the bipyridine product itself.[1][2] The choice of ligand is crucial to stabilize the catalyst and promote the desired catalytic cycle.
-
Presence of Water or Oxygen: The Negishi coupling is highly sensitive to both water and oxygen.[3] Inadequate drying of glassware, solvents, and reagents, or leaks in your inert atmosphere setup can completely inhibit the reaction.
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the yield. These parameters often need to be optimized for specific substrates.
-
Impure Starting Materials: Impurities in your halopyridine or the precursor for your organozinc reagent can interfere with the reaction.
A logical approach to troubleshooting this issue is presented in the flowchart below.
Caption: A flowchart for troubleshooting low yields in Negishi coupling.
How can I be sure my organozinc reagent is active and at the correct concentration?
The preparation and handling of the organozinc reagent is a critical step.[3] Two common methods for preparing pyridylzinc halides are transmetallation from a pyridyllithium species or direct insertion of activated zinc into a pyridyl halide.[4]
Experimental Protocol: Preparation of 2-Pyridylzinc Bromide via Transmetallation
This protocol is adapted from a reliable synthetic procedure.[5][6]
Caution: tert-Butyllithium is extremely pyrophoric and must be handled by trained personnel under an inert atmosphere.
-
Apparatus: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon or nitrogen atmosphere.
-
Lithiation: Cool the flask to -78 °C in a dry ice/acetone bath. Add anhydrous tetrahydrofuran (THF) to the flask. To this, slowly add tert-butyllithium (typically 1.7 M in pentane, 2.05 equivalents) via syringe. Then, add 2-bromopyridine (1 equivalent) dropwise, ensuring the temperature remains below -70 °C. The solution will typically turn from yellow to a reddish-brown.
-
Transmetallation: In a separate flame-dried Schlenk flask, add anhydrous zinc chloride (ZnCl₂) (1.1 equivalents) and dissolve it in anhydrous THF. Transfer this solution via cannula to the pyridyllithium solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
To ensure the quality of your organozinc reagent:
-
Use Freshly Prepared Reagent: It is always best to prepare the organozinc reagent fresh for each reaction.
-
Titration: If the reagent is not used immediately, its concentration should be determined by titration before use.
-
Visual Observation: A change in the appearance of the zinc metal (if using direct insertion) from shiny to dull is an indication of activation.
My reaction starts but then stalls. What could be the cause?
Reaction stalling is a common issue and is often attributed to catalyst deactivation or inhibition.[7]
Possible causes for stalling include:
-
Catalyst Decomposition: The palladium catalyst, particularly if not properly supported by a suitable ligand, can decompose over the course of the reaction.
-
Product Inhibition: The bipyridine product itself can act as a chelating ligand for the palladium catalyst, effectively sequestering it from the catalytic cycle and leading to a decrease in catalytic activity.[1][2]
-
Zinc Halide Buildup: An accumulation of zinc halide byproducts can sometimes lead to catalyst inactivation.
To address a stalled reaction:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can stabilize the palladium center and prevent product inhibition.[1]
-
Catalyst Loading: Increasing the catalyst loading might help to drive the reaction to completion, although this is not always the most economical solution.
-
Temperature: Gently heating the reaction mixture may help to overcome the energy barrier for a sluggish catalytic cycle, but be aware that higher temperatures can also lead to faster catalyst decomposition.
-
Dilution: Running the reaction under more dilute conditions can sometimes mitigate product inhibition.[7]
| Parameter | Recommendation for Stalled Reactions | Rationale |
| Ligand | Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos).[1] | Stabilizes the catalyst and can prevent product chelation. |
| Catalyst Loading | Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | Compensates for catalyst deactivation. |
| Temperature | Gently increase the reaction temperature (e.g., from 50 °C to 70 °C). | Can increase the rate of a slow catalytic step. |
| Concentration | Perform the reaction at a lower concentration. | May reduce the rate of bimolecular catalyst deactivation pathways and product inhibition. |
Which palladium catalyst and ligand combination is best for bipyridine synthesis?
The optimal catalyst system can be substrate-dependent. However, for the Negishi coupling of (hetero)aryl halides, certain combinations have proven to be broadly effective.
Commonly Used Catalyst Systems:
| Catalyst Precursor | Ligand | Typical Substrates | Reported Yields | Reference |
| Pd₂(dba)₃ | XPhos | 2-Pyridyl zinc halides and bromopyridines | Good to excellent | [1][2] |
| Pd(PPh₃)₄ | None | 2-Bromopyridine | Moderate to good | [2][3] |
| PdBr(Ph)(PPh₃)₂ | None | Pyridyl zinc halides and bromopyridines | Good | [1][2] |
| PdCl₂(dppf) | dppf | Aryl bromides | Good | [7] |
The choice of ligand often has a more significant impact than the palladium precursor.[8] Bulky, electron-rich monophosphine ligands from the Buchwald-type ligand family (e.g., XPhos, SPhos, RuPhos) are often very effective in promoting high yields and preventing catalyst deactivation in challenging cross-coupling reactions.[1][8]
The general workflow for a Negishi coupling reaction is depicted below.
Caption: A generalized experimental workflow for bipyridine synthesis via Negishi coupling.
What is a reliable, detailed protocol for a high-yielding Negishi coupling to synthesize a bipyridine?
The following is a detailed protocol for the synthesis of 5-Methyl-2,2'-bipyridine, which has been reported to give a high yield. This procedure is adapted from Organic Syntheses.[5][6]
Experimental Protocol: Synthesis of 5-Methyl-2,2'-bipyridine
-
Preparation of 2-Pyridylzinc Bromide: Follow the protocol described in FAQ #2.
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (e.g., 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine, 1 equivalent).
-
Dissolve the catalyst and halide in anhydrous THF.
-
To this solution, add the freshly prepared 2-pyridylzinc bromide solution via cannula at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
This detailed procedure, when followed with careful attention to anhydrous and anaerobic techniques, should provide a good starting point for achieving high yields in your bipyridine synthesis.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 5-Methyl-2,2'-bipyridine by a Negishi Cross-coupling Strategy - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. nioch.nsc.ru [nioch.nsc.ru]
preventing unwanted side reactions of the bromomethyl group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to help you prevent and manage unwanted side reactions involving the bromomethyl group in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing the formation of an alcohol (R-CH₂-OH) instead of my desired product. What is happening and how can I prevent it?
A1: The formation of an alcohol from your bromomethyl compound is a classic sign of hydrolysis, a type of nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile.[1][2] This is particularly common if your reaction is run in the presence of water, or under basic (alkaline) conditions.[1][3]
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous (dry) solvents. Traces of water can lead to significant hydrolysis.
-
Reagent Purity: Check if your reagents contain water. Some reagents are hygroscopic and can absorb moisture from the air.
-
Reaction Conditions: If possible, run the reaction under neutral or acidic conditions. If basic conditions are required, use a non-nucleophilic base and strictly anhydrous conditions.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the hydrolysis side reaction.
Q2: My reaction is yielding a complex mixture of products, including some where the bromine has been replaced by other groups from my reaction mixture. How can I improve the selectivity?
A2: This issue arises from the high reactivity of the bromomethyl group as an electrophile, making it susceptible to attack by various nucleophiles.[4] This is a common nucleophilic substitution reaction, which can proceed through an SN1 or SN2 mechanism depending on the substrate and conditions.[5][6]
Improving Selectivity:
-
Control Nucleophiles: Identify all potential nucleophiles in your reaction mixture. If possible, use a less nucleophilic solvent or counter-ion.
-
Protecting Groups: If the bromomethyl group is not the intended reaction site, you may need to temporarily protect a more reactive functional group elsewhere in your molecule to prevent it from acting as an internal nucleophile.[7][8]
-
Reaction Order: Consider the order of addition of your reagents. Adding the bromomethyl compound slowly to a solution of the desired nucleophile can sometimes minimize side reactions.
Below is a workflow to help troubleshoot unexpected substitution products.
Caption: Troubleshooting workflow for unwanted side products.
Q3: I am trying to perform a radical reaction on another part of my molecule, but the bromomethyl group is interfering. What can I do?
A3: The C-Br bond in a bromomethyl group can be susceptible to homolytic cleavage under radical conditions (e.g., using AIBN or benzoyl peroxide, or exposure to UV light), leading to undesired radical side reactions.[9][10]
Mitigation Strategies:
-
Reaction Conditions: Benzylic bromination often uses N-bromosuccinimide (NBS) and a radical initiator.[11] If your desired reaction uses similar conditions, the bromomethyl group will likely react. Try to find alternative conditions for your desired transformation that do not involve radical initiators.
-
Protecting Groups: It is difficult to "protect" a bromomethyl group from radical reactions directly. A more viable strategy might be to introduce the bromomethyl group after the radical step is completed. This is known as synthetic strategy modification.
-
Selectivity: Bromination is generally more selective than chlorination in radical reactions.[10] Understanding the relative reactivity of C-H versus C-Br bonds under your specific radical conditions is key.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions of a bromomethyl group?
A1: The bromomethyl group is a versatile functional group, but its reactivity can lead to several unwanted side reactions. The most common are:
-
Nucleophilic Substitution: This is the most frequent side reaction, where a nucleophile replaces the bromide ion.[4] This can occur via two main mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): A one-step process where the nucleophile attacks the carbon atom at the same time the bromide ion leaves.[12][13] This is common for primary halides like bromomethyl compounds.
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. While less common for primary systems, it can occur with tertiary halides or if carbocation rearrangement is possible.[5][6][14]
-
-
Hydrolysis: A specific type of nucleophilic substitution where water or hydroxide is the nucleophile, leading to the formation of an alcohol.[1]
-
Elimination (E2/E1): While less common for methyl halides, if there is a proton on the adjacent carbon and a strong, sterically hindered base is used, an elimination reaction to form an alkene can occur.
-
Radical Reactions: The C-Br bond can break homolytically under heat or light, especially in the presence of radical initiators, leading to coupling or other radical-mediated side products.[9][15]
The diagram below illustrates the SN2 mechanism, a very common pathway for side reactions.
Caption: SN2 mechanism for the hydrolysis of bromomethane.
Q2: How can I temporarily protect other functional groups in my molecule to prevent them from reacting with the bromomethyl group?
A2: Protecting reactive functional groups is a key strategy in multi-step synthesis.[7][8] If your molecule contains nucleophilic groups like alcohols, amines, or thiols, they can react intramolecularly or intermolecularly with the bromomethyl group. Using a suitable protecting group can prevent this.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Alcohols (-OH) | Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) |
| Benzyl Ether (Bn) | Hydrogenolysis (H₂, Pd/C) | |
| Acetals/Ketals | Mild acid | |
| Amines (-NH₂) | Carbamates (e.g., Boc, Cbz) | Boc: Strong acid (TFA, HCl)[16] Cbz: Hydrogenolysis[16] |
| Amides | Often requires harsh acidic or basic hydrolysis | |
| Carbonyls (C=O) | Acetals/Ketals | Mild aqueous acid[17] |
| Carboxylic Acids (-COOH) | Esters (e.g., Methyl, Ethyl, t-Butyl) | Saponification (base); t-Butyl: Acid |
This table summarizes common protecting groups and their general deprotection conditions. Specific conditions can vary.[16][17][18]
Q3: What are the best practices for purifying my bromomethyl compound away from side products?
A3: The choice of purification method depends on the physical properties of your desired compound and the impurities present.[19][20]
-
Crystallization: This is an effective method if your desired product is a solid and has different solubility properties from the impurities.[19] The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure compound crystallizes out.
-
Column Chromatography: This is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina).[20] By choosing an appropriate solvent system (mobile phase), you can separate your desired product from both more polar and less polar impurities.
-
Distillation: If your compound is a liquid with a boiling point significantly different from the impurities, distillation (simple, fractional, or vacuum) can be an effective purification method.[20]
-
Washing/Extraction: A simple aqueous wash in a separatory funnel can remove water-soluble impurities like salts (e.g., sodium bromide byproduct) from an organic solution of your product.
Experimental Protocols
Protocol 1: General Procedure for Removal of Hydrolysis Byproducts
This protocol assumes your desired bromomethyl compound is in an organic solvent and is contaminated with the corresponding alcohol byproduct from hydrolysis.
-
Liquid-Liquid Extraction:
-
Transfer the organic solution containing your crude product to a separatory funnel.
-
Add an equal volume of deionized water and shake gently to mix. Allow the layers to separate. Drain and discard the aqueous layer.
-
To remove any acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
-
Drying:
-
Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude, dry product.
-
-
Further Purification:
Protocol 2: General Procedure for Purification by Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude product in a minimum amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture).
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[20]
References
- 1. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.in [brainly.in]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. chemistry.ucr.edu [chemistry.ucr.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. Explain SN2 reaction mechanism for alkaline hydrolysis of bromomethan.. [askfilo.com]
- 13. quora.com [quora.com]
- 14. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- 17. agroipm.cn [agroipm.cn]
- 18. Protecting Groups - Stability [organic-chemistry.org]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
- 20. moravek.com [moravek.com]
- 21. Method for purifying sartan side chain compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Strategies to Avoid Bis-Alkylation
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of bis-alkylated products in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is bis-alkylation and why is it often an undesirable side reaction?
A1: Bis-alkylation, also known as dialkylation, is a chemical reaction where two alkyl groups are introduced onto a single atom or functional group, when the desired outcome is the introduction of only one. This occurs when the mono-alkylated product, formed after the first alkylation step, reacts again with the alkylating agent. This side reaction is problematic as it reduces the yield of the desired mono-alkylated product, complicates the purification process due to the formation of a mixture of products, and consumes valuable starting materials and reagents.[1][2]
Q2: What are the key factors that influence the ratio of mono- to bis-alkylation?
A2: Several factors can be adjusted to control the selectivity between mono- and bis-alkylation:
-
Stoichiometry: The molar ratio of the nucleophile to the alkylating agent is critical. Using a large excess of the nucleophile (the compound being alkylated) can statistically favor mono-alkylation.[3][4]
-
Base: The choice and strength of the base can determine the concentration and reactivity of the nucleophilic species, thereby influencing the reaction outcome.[5][6][7]
-
Solvent: The polarity of the solvent can affect the reactivity of the nucleophile and the stability of intermediates, which in turn impacts selectivity.[5][8][9] Nonpolar solvents can sometimes favor mono-alkylation in specific reactions.[5]
-
Temperature: Reaction temperature can influence the relative rates of the mono- and di-alkylation reactions.[10]
-
Steric Hindrance: Increasing the steric bulk of either the nucleophile or the electrophile (alkylating agent) can physically block the second alkylation step.[11][12][13]
Q3: How can I promote selective mono-alkylation for active methylene compounds?
A3: For active methylene compounds (e.g., malonic esters, β-ketoesters), which have two acidic protons, several strategies can be employed:
-
Choice of Base and Solvent: Using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a nonpolar solvent such as benzene has been shown to afford exclusively mono-alkylated products.[5] In contrast, polar solvents can decrease this selectivity.[5]
-
Catalytic Methods: Novel methods using copper catalysts have been developed for the highly selective mono-alkylation of active methylene compounds under mild conditions.[14][15]
-
Controlled Reaction Conditions: Carefully controlling stoichiometry and reaction time can limit the reaction to the first alkylation step. A second alkylation can be performed if desired after the first is complete.[16][17]
Q4: My primary amine alkylation yields a mixture of secondary, tertiary, and quaternary products. How can I achieve selective mono-N-alkylation?
A4: Over-alkylation is a common problem with amines because the product (e.g., a secondary amine) is often more nucleophilic than the starting primary amine.[2][18] Effective strategies to achieve mono-alkylation include:
-
Use a Large Excess of the Amine: By using a large excess of the starting amine or ammonia, the probability of the alkylating agent reacting with the starting material is much higher than with the mono-alkylated product.[3][4][19]
-
Reductive Amination: This is one of the most reliable methods. It involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the target amine. This one-pot process is highly selective for producing mono-alkylated amines.[20][21][22]
-
Protecting Groups: The primary amine can be protected with a suitable group (e.g., Boc, Cbz) to form a carbamate or an amide.[23][24] This reduces the nucleophilicity of the nitrogen and prevents over-alkylation. The protecting group is then removed in a subsequent step.[25][26][27]
-
Catalytic Approaches: Various transition metal catalysts (e.g., based on Ru, Ir, Ti) have been developed to facilitate the selective N-alkylation of amines with alcohols, offering high selectivity under specific conditions.[28][29][30]
II. Troubleshooting Guides
Problem 1: Significant formation of the di-alkylated product when alkylating an active methylene compound.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a slight excess (1.0-1.2 equivalents) of the active methylene compound relative to the alkylating agent. Avoid using an excess of the alkylating agent. |
| Base is too strong or unhindered | For substrates prone to dialkylation, consider using a weaker or more sterically hindered base. For example, DBU has been shown to be effective for selective monoalkylation.[5] |
| Inappropriate Solvent | The solvent can significantly influence selectivity. For DBU-mediated alkylations, switching from a polar solvent (like DMF) to a nonpolar solvent (like benzene) can dramatically increase mono-alkylation selectivity.[5] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the kinetic (mono-alkylated) product.[10] |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent the mono-alkylated product from reacting further. |
Problem 2: Over-alkylation of a primary amine leading to a complex product mixture.
| Possible Cause | Suggested Solution |
| Product is more nucleophilic | This is an inherent issue with amine alkylation.[2] The most effective solution is to change the reaction strategy entirely. Reductive Amination is the preferred industrial and laboratory method for clean, selective mono-N-alkylation.[22] |
| Stoichiometry of Reactants | If direct alkylation must be used, employ a large excess (5-10 fold or greater) of the primary amine relative to the alkylating halide. This statistically favors the reaction of the halide with the more abundant starting amine.[3][4] |
| Reactive Alkylating Agent | Highly reactive alkylating agents (e.g., methyl iodide) are more likely to cause over-alkylation.[2] If possible, use a less reactive agent or switch to an alternative method. |
| No Protection Strategy Used | For valuable or complex amines, a protecting group strategy is highly recommended. Convert the amine to a carbamate (e.g., Boc-amine) or amide, perform the alkylation on a different part of the molecule, and then deprotect the amine.[23][25] |
| Alternative "Self-Limiting" Methods | For aryl-alkyl amines, consider novel methods like "self-limiting alkylation" using N-aminopyridinium salts, where the alkylated intermediate is less nucleophilic, preventing further reaction.[31][32] |
III. Data Presentation
Table 1: Effect of Reaction Conditions on the Mono- vs. Di-alkylation of Ethyl Cyanoacetate with Ethyl Iodide.
This table summarizes the impact of the base and solvent on product distribution, demonstrating how reaction conditions can be tuned to favor the desired mono-alkylated product.
| Entry | Base | Solvent | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1 | DBU | Benzene | 95 | 0 |
| 2 | DBU | Acetonitrile | 84 | 12 |
| 3 | DBU | DMF | 76 | 21 |
| 4 | Triethylamine | Benzene | 10 | 0 |
| 5 | NaH | Benzene | 25 | 65 |
| 6 | K₂CO₃ | DMF | 23 | 57 |
Data adapted from reference[5]. Yields were determined by GLPC analysis.
IV. Key Experimental Protocols
Protocol 1: Selective Mono-N-alkylation via One-Pot Reductive Amination
This protocol describes the selective synthesis of a secondary amine from an aniline and an aldehyde using Pd/C as a catalyst.[20]
Materials:
-
Aniline derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (0.1 equiv)
-
Ammonium formate (5.0 equiv)
-
2-Propanol/Water (10:1 v/v) solvent system
Procedure:
-
To a round-bottom flask, add the aniline derivative (1.0 mmol), the aldehyde (1.0 mmol), and the 2-propanol/water solvent mixture (11 mL).
-
Stir the mixture at room temperature to ensure dissolution.
-
Carefully add the 10% Pd/C catalyst (0.1 equiv) to the mixture.
-
Add ammonium formate (5.0 equiv) in portions to control any initial effervescence.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure mono-N-alkylated aniline.
Protocol 2: DBU-Mediated Selective Mono-alkylation of Diethyl Malonate
This protocol outlines the mono-alkylation of an active methylene compound using DBU in a nonpolar solvent to prevent dialkylation.[5]
Materials:
-
Diethyl malonate (1.0 equiv)
-
Alkyl halide (e.g., ethyl iodide) (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Benzene (anhydrous)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous benzene.
-
Add diethyl malonate (1.0 equiv) and the alkyl halide (1.0 equiv) to the flask.
-
Slowly add DBU (1.1 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or GC.
-
Upon completion, the precipitated DBU-hydrohalide salt can be removed by filtration.
-
Alternatively, the reaction mixture can be transferred to a separatory funnel and washed with water to remove the DBU salt.
-
Wash the organic layer with dilute HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is often pure mono-alkylated diethyl malonate, or it can be further purified by distillation or chromatography if necessary.
V. Mandatory Visualizations
Caption: Decision workflow for selecting a mono-alkylation strategy.
Caption: Simplified workflow of reductive amination for mono-alkylation.
References
- 1. bipublication.com [bipublication.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Selectivity by Controlling the Path of Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. The copper-catalyzed selective monoalkylation of active methylene compounds with alkylsilyl peroxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 13.3 Preparation of Amines: 13.3.1 : By ammonolysis of allkyl halides : W.. [askfilo.com]
- 19. Solved In reactions between alkyl halides and amines, the | Chegg.com [chegg.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
- 25. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 26. EP0778285B1 - The preparation of protected amines or alkylated amino acids - Google Patents [patents.google.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
purification techniques to remove starting material from 6-(bromomethyl)-2,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-(bromomethyl)-2,3'-bipyridine, a critical building block in synthetic chemistry. The following information is designed to help you overcome common challenges and effectively remove starting materials and byproducts from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurity is the unreacted starting material, 6-methyl-2,3'-bipyridine. This is due to incomplete bromination of the methyl group. Other potential impurities include dibrominated or other polyhalogenated byproducts, as well as residual reagents from the bromination reaction (e.g., N-bromosuccinimide and radical initiators).
Q2: Which purification techniques are most effective for removing 6-methyl-2,3'-bipyridine?
A2: Flash column chromatography is generally the most effective method for separating this compound from the less polar starting material, 6-methyl-2,3'-bipyridine. Recrystallization can also be effective if a suitable solvent is identified.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its starting material. The product, being more polar due to the bromine atom, should have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Nuclear Magnetic Resonance (NMR) spectroscopy of the purified fractions will confirm the removal of the methyl-bipyridine starting material.
Q4: Is a work-up procedure necessary before column chromatography?
A4: Yes, a standard aqueous work-up is highly recommended. This typically involves quenching the reaction, followed by liquid-liquid extraction to remove inorganic salts and water-soluble impurities. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help remove any acidic byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Flash Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation of product and starting material. | The mobile phase polarity is too high or too low. | Optimize the mobile phase. Start with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient elution often provides the best resolution. |
| Product is eluting with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase significantly. Start with pure hexanes and slowly introduce a polar solvent like ethyl acetate. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the product is still retained, a stronger eluent like methanol can be added to the mobile phase in small percentages (1-5%). |
| Streaking of spots on TLC and poor separation on the column. | The compound may be acidic or basic, leading to interactions with the silica gel. | Add a small amount of a modifier to the mobile phase. For basic compounds like bipyridines, adding 0.5-1% triethylamine can improve peak shape and separation. |
| Low recovery of the product. | The product may be adsorbing irreversibly to the silica gel. | Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing triethylamine. Ensure the product is not degrading on the silica gel by minimizing the time it spends on the column. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| The compound does not dissolve, even when heated. | The solvent is not suitable for dissolving the compound. | Select a more polar or a different class of solvent. Refer to the solvent selection table below for suggestions. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. The solvent may also be inappropriate. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly. |
| The recovered crystals are not pure. | The starting material or other impurities co-crystallized with the product. | The purity of the crystals is highly dependent on the solvent system. A different recrystallization solvent or a second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound from its starting material, 6-methyl-2,3'-bipyridine.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is from 10% to 40% ethyl acetate in hexanes. The less polar starting material (6-methyl-2,3'-bipyridine) should elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure.
Quantitative Data Example:
| Parameter | Value | Notes |
| Crude Product Mass | 5.0 g | --- |
| Silica Gel Mass | 100 g | A 20:1 ratio of silica to crude product is a good starting point. |
| Column Dimensions | 4 cm diameter x 30 cm length | --- |
| Initial Mobile Phase | 10% Ethyl Acetate in Hexanes | --- |
| Final Mobile Phase | 40% Ethyl Acetate in Hexanes | --- |
| Pure Product Mass | 3.5 g | --- |
| Yield | 70% | --- |
| Purity (by NMR) | >98% | --- |
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof)
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the chosen hot solvent to the crude product until it just dissolves.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Solvent Selection Guide:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexanes | Non-polar | 69 | Good for precipitating polar compounds. Can be used as an anti-solvent. |
| Toluene | Non-polar | 111 | Similar to hexanes but with a higher boiling point. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for many organic compounds. |
| Isopropanol | Polar | 82 | A common alcohol for recrystallization. |
| Ethanol | Polar | 78 | Often a good choice for bipyridine derivatives.[1] |
| Methanol | Polar | 65 | More polar than ethanol. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-(bromomethyl)-2,3'-bipyridine and its 2,2'-bipyridine Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two isomeric bromomethyl-bipyridine compounds: 6-(bromomethyl)-2,3'-bipyridine and 6-(bromomethyl)-2,2'-bipyridine. These compounds are valuable building blocks in the synthesis of novel ligands for catalysis, functional materials, and pharmaceutical agents. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.
Introduction
The reactivity of the bromomethyl group in these bipyridine isomers is primarily governed by its susceptibility to nucleophilic substitution, typically following an SN2 mechanism. However, the isomeric nature of the bipyridine core introduces significant steric and electronic differences that modulate this reactivity. The 2,2'-bipyridine isomer has the ability to act as a chelating ligand, a property absent in the 2,3'-isomer, which can influence reaction pathways, particularly in the presence of metal ions. This guide explores these differences through a detailed comparison of their expected reactivity, supported by established principles of organic chemistry and data from related compounds.
Synthesis and Structural Considerations
The synthesis of both 6-(bromomethyl)-2,2'-bipyridine and its 2,3'-isomer typically proceeds from their corresponding 6-methyl-bipyridine precursors. A common method involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Table 1: Structural and Synthetic Overview
| Compound | Structure | Precursor | Synthetic Method | Key Structural Feature |
| 6-(bromomethyl)-2,2'-bipyridine | 6-methyl-2,2'-bipyridine | Radical bromination with NBS | Nitrogen atoms in a chelating arrangement | |
| This compound | ![]() | 6-methyl-2,3'-bipyridine | Radical bromination with NBS | Nitrogen atoms in a non-chelating arrangement |
Comparative Reactivity
The primary reaction of interest for these compounds is nucleophilic substitution at the benzylic carbon of the bromomethyl group. The rate of this reaction is influenced by both steric and electronic factors stemming from the bipyridine core.
Steric Effects
The most significant factor differentiating the reactivity of the two isomers is expected to be steric hindrance. In 6-(bromomethyl)-2,2'-bipyridine, the bromomethyl group at the 6-position is in close proximity to the nitrogen atom of the same ring and the adjacent pyridine ring. This steric crowding can hinder the backside attack of a nucleophile, which is characteristic of an SN2 reaction, thereby slowing down the reaction rate.[1] In contrast, the this compound is expected to present a less sterically encumbered environment for the incoming nucleophile, potentially leading to a faster reaction rate under identical conditions.
Electronic Effects
The electronic nature of the bipyridine ring system also plays a role. The nitrogen atoms are electron-withdrawing, which can influence the stability of the transition state in a nucleophilic substitution reaction. While both isomers possess two nitrogen atoms, their relative positions in the 2,2'- and 2,3'-isomers lead to different overall electronic distributions. The ability of the 2,2'-bipyridine to chelate metal ions can also dramatically alter the electronic properties and, consequently, the reactivity of the bromomethyl group.
Table 2: Predicted Reactivity in Nucleophilic Substitution
| Feature | 6-(bromomethyl)-2,2'-bipyridine | This compound | Rationale |
| Steric Hindrance | High | Moderate | Proximity of the bromomethyl group to the second pyridine ring and the nitrogen lone pair in the 2,2'-isomer. |
| Predicted Reaction Rate (SN2) | Slower | Faster | Reduced steric hindrance in the 2,3'-isomer allows for easier nucleophilic attack. |
| Influence of Metal Ions | Significant | Minor | The 2,2'-isomer can form a chelate complex, potentially altering the electrophilicity of the benzylic carbon. |
Experimental Protocols
To empirically compare the reactivity of these two isomers, a competitive kinetic experiment or parallel monitoring of individual reactions can be performed.
Protocol 1: Competitive Nucleophilic Substitution
This experiment allows for a direct comparison of the reaction rates by having both isomers compete for a limited amount of a nucleophile.
Objective: To determine the relative reactivity of 6-(bromomethyl)-2,2'-bipyridine and this compound towards a common nucleophile.
Materials:
-
6-(bromomethyl)-2,2'-bipyridine
-
This compound
-
Potassium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, volumetric flasks, syringes
Procedure:
-
Prepare equimolar stock solutions of 6-(bromomethyl)-2,2'-bipyridine, this compound, and the internal standard in acetone.
-
In a reaction vessel, combine equal volumes of the two bipyridine isomer stock solutions.
-
Prepare a stock solution of potassium iodide in acetone at a concentration that is half of the total concentration of the bipyridine isomers.
-
At time zero, add the potassium iodide solution to the mixture of bipyridine isomers.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by 1H NMR spectroscopy or GC-MS.
-
Quantify the disappearance of the starting materials and the appearance of the iodomethyl products relative to the internal standard.
Expected Outcome: The isomer that is consumed at a faster rate is the more reactive species.
Protocol 2: Parallel Monitoring of Nucleophilic Substitution
Objective: To determine the individual reaction rate constants for the substitution of each isomer.
Procedure:
-
Set up two separate reactions, one for each isomer, under identical conditions (concentration, temperature, solvent).
-
Use a nucleophile such as sodium ethoxide in ethanol.
-
Monitor the progress of each reaction by quenching aliquots at specific time points and analyzing the concentration of the starting material and product by HPLC or GC.
-
Plot the concentration of the starting material versus time to determine the reaction order and calculate the rate constant (k) for each isomer.
Visualizing Reaction Pathways and Workflows
References
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 6-(bromomethyl)-2,3'-bipyridine
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of novel compounds in drug discovery and development. This guide provides a comparative analysis of the expected spectroscopic data for 6-(bromomethyl)-2,3'-bipyridine against structurally related alternatives, offering researchers a valuable tool for its identification and characterization.
To facilitate a comprehensive understanding, this guide presents a summary of expected ¹H NMR, ¹³C NMR, and mass spectrometry data for the target molecule, this compound. This is juxtaposed with experimental data from viable alternative compounds: 2,3'-bipyridine and 2-(bromomethyl)pyridine. The inclusion of these alternatives, which represent the core bipyridine scaffold and the functionalized pyridine ring respectively, provides a robust framework for spectral interpretation and confirmation of the desired structure.
Workflow for Spectroscopic Structure Confirmation
Figure 1. Workflow for the spectroscopic analysis and structure confirmation of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Data (ppm)
| Compound | Ar-H | -CH₂Br |
| This compound (Predicted) | 7.2 - 9.2 (m, 7H) | ~4.6 (s, 2H) |
| 2,3'-Bipyridine [1][2] | 7.24 - 9.21 (m, 8H) | N/A |
| 2-(bromomethyl)pyridine | 7.1 - 8.6 (m, 4H) | 4.53 (s, 2H) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Ar-C | -CH₂Br |
| This compound (Predicted) | 120 - 160 | ~33 |
| 2,3'-Bipyridine [1] | 120.6 - 153.4 | N/A |
| 2-(bromomethyl)pyridine | 122.1 - 157.4 | 33.8 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M+H]⁺ (Calculated) |
| This compound | C₁₁H₉BrN₂ | 248.99 |
| 2,3'-Bipyridine [1][3] | C₁₀H₈N₂ | 157.08 |
| 2-(bromomethyl)pyridine [4] | C₆H₆BrN | 171.98 |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-170 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Analysis and Interpretation
The structural confirmation of this compound relies on the unique combination of signals observed in its spectra, which can be distinguished from the spectra of the chosen alternatives.
-
¹H NMR: The spectrum of this compound is expected to show a complex multiplet in the aromatic region (7.2-9.2 ppm) corresponding to the seven protons of the bipyridine core. A key diagnostic signal will be a singlet at approximately 4.6 ppm, integrating to two protons, which is characteristic of the bromomethyl (-CH₂Br) group. This singlet is absent in the spectrum of 2,3'-bipyridine. While 2-(bromomethyl)pyridine also shows this singlet, the pattern and integration of its aromatic region (four protons) will be significantly different from that of the target compound.
-
¹³C NMR: The ¹³C NMR spectrum of this compound should display a number of signals in the aromatic region (120-160 ppm). Crucially, a signal around 33 ppm is anticipated for the carbon of the bromomethyl group. This signal is absent in 2,3'-bipyridine. Again, while 2-(bromomethyl)pyridine exhibits a similar signal, the number and chemical shifts of the aromatic carbons will differ, allowing for clear differentiation.
-
Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass of the protonated molecule. For this compound, the expected [M+H]⁺ ion is at m/z 248.99, which is significantly different from that of 2,3'-bipyridine (m/z 157.08) and 2-(bromomethyl)pyridine (m/z 171.98). The isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2) will be a definitive feature for the brominated compounds.
By systematically applying these spectroscopic techniques and comparing the obtained data with the provided reference information, researchers can confidently confirm the structure of this compound and distinguish it from plausible alternatives.
References
A Comparative Guide to Purity Validation of 6-(bromomethyl)-2,3'-bipyridine by HPLC and NMR
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 6-(bromomethyl)-2,3'-bipyridine, a key building block in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a versatile intermediate used in the synthesis of complex molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final drug substance. This guide outlines detailed experimental protocols for both HPLC and quantitative NMR (qNMR) to accurately determine the purity of this compound and identify potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a powerful technique for separating this compound from its potential impurities. The method's high sensitivity and resolving power allow for the detection and quantification of even trace amounts of contaminants.
Experimental Protocol: HPLC
A typical reverse-phase HPLC method for the analysis of pyridine-containing compounds can be adapted for this compound.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. For more hydrophilic impurities, a mixed-mode column could also be considered.[3][4]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
Data Presentation: HPLC
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity 1 (e.g., 6-methyl-2,3'-bipyridine) | tbd | A₁ | %A₁ |
| This compound | tc | Ac | %Ac |
| Impurity 2 (e.g., 6-(dibromomethyl)-2,3'-bipyridine) | tbd | A₂ | %A₂ |
| Total | ΣA | 100% |
tbd: to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Analysis
Quantitative ¹H NMR (qNMR) spectroscopy is an excellent primary method for purity determination as the signal intensity is directly proportional to the number of protons.[5][6][7] This technique allows for the determination of purity against a certified internal standard without the need for a reference standard of the analyte itself.
Potential Impurities
Based on the common synthetic routes for halomethyl-bipyridines, which often involve the bromination of the corresponding methyl-bipyridine, potential impurities may include:
-
6-methyl-2,3'-bipyridine: The unreacted starting material.
-
6,6'-bis(bromomethyl)-2,2'-bipyridine (for the analogous 2,2'-bipyridine synthesis): A potential byproduct from the synthesis of a similar compound, suggesting the possibility of di-brominated species.
-
Hydroxymethyl derivative: If the synthesis proceeds via an alcohol intermediate.
-
Isomeric bromomethyl-bipyridines: Depending on the selectivity of the bromination reaction.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified internal standard with a known purity and a simple ¹H NMR spectrum in a region that does not overlap with the analyte signals is required. Maleic acid or dimethyl sulfone are suitable choices.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh about 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 or 16 scans for a good signal-to-noise ratio.
-
Data Analysis and Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of a well-resolved signal of this compound. The singlet corresponding to the -CH₂Br protons is ideal. Based on analogous compounds, this signal is expected around δ 4.5-4.7 ppm.
-
N_analyte: Number of protons corresponding to the integrated analyte signal (in this case, 2 for the -CH₂Br group).
-
I_IS: Integral of a signal from the internal standard.
-
N_IS: Number of protons corresponding to the integrated internal standard signal.
-
MW_analyte: Molecular weight of this compound (249.10 g/mol ).
-
MW_IS: Molecular weight of the internal standard.
-
m_analyte: Mass of the this compound sample.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard.
Data Presentation: ¹H NMR
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Number of Protons |
| -CH₂Br | ~4.6 (expected) | s | Ianalyte | 2 |
| Aromatic Protons | 7.0 - 9.0 (expected) | m | - | 6 |
| Internal Standard | δIS | s | IIS | NIS |
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | ¹H NMR |
| Principle | Separation based on polarity | Quantitative analysis based on proton count |
| Quantification | Relative (area percent) or external standard | Absolute (with internal standard) |
| Reference Standard | Requires a high-purity reference standard of the analyte for accurate quantification | Requires a certified internal standard |
| Impurity Detection | Excellent for detecting and resolving closely related impurities | Can detect and quantify impurities with distinct proton signals |
| Throughput | Relatively high | Lower, due to longer acquisition times for qNMR |
| Information Provided | Purity based on chromatographic separation | Purity, structural confirmation, and impurity identification |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for purity validation of this compound.
Conclusion
Both HPLC and NMR are indispensable techniques for the purity validation of this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control. In contrast, qNMR offers the advantage of absolute quantification against an internal standard, providing a highly accurate purity assessment without the need for an analyte-specific reference standard. For comprehensive characterization and validation, a combination of both techniques is recommended to ensure the highest quality of this critical pharmaceutical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3'-Bipyridine and 2,2'-Bipyridine Ligands in Catalysis: A Landscape of Current Research
In the realm of homogeneous catalysis, bipyridine ligands have established themselves as a cornerstone for the design and synthesis of highly effective metal-based catalysts. Their ability to form stable chelate complexes with a wide array of transition metals has led to their extensive use in numerous organic transformations, including cross-coupling reactions, oxidations, and polymerizations. Among the various bipyridine isomers, 2,2'-bipyridine has been the subject of exhaustive research, leading to a deep understanding of its coordination chemistry and catalytic applications. In contrast, its isomer, 2,3'-bipyridine, remains a significantly less explored entity in the catalytic arena. This guide provides a comparative overview of the catalytic activity of 2,3'-bipyridine and 2,2'-bipyridine ligands, drawing upon the available, albeit limited, comparative data and highlighting the structural and electronic differences that may influence their catalytic performance.
Structural and Electronic Properties: A Tale of Symmetry and Coordination
The fundamental difference between 2,2'-bipyridine and 2,3'-bipyridine lies in the position of the nitrogen atoms, which dictates their coordination behavior and the resulting geometry of their metal complexes.
2,2'-Bipyridine: This isomer possesses C₂ symmetry and acts as a classic chelating ligand, forming a stable five-membered ring with a metal center. This rigid, planar coordination imparts predictable geometries to the resulting complexes, which is often crucial for catalytic selectivity. The close proximity of the two nitrogen atoms allows for strong chelation, leading to robust catalysts.
2,3'-Bipyridine: Lacking the C₂ symmetry of its counterpart, 2,3'-bipyridine presents a different coordination profile. While it can still act as a chelating ligand, the resulting six-membered ring is generally less stable than the five-membered ring formed by 2,2'-bipyridine. This can lead to different bite angles and coordination geometries, potentially influencing the steric and electronic environment around the metal center. Alternatively, 2,3'-bipyridine can act as a bridging ligand, connecting two metal centers, which opens possibilities for the construction of polynuclear catalysts with unique reactive properties.
These structural distinctions also translate to differences in their electronic properties. The arrangement of the nitrogen atoms influences the distribution of electron density within the pyridine rings and the overall π-acceptor and σ-donor characteristics of the ligand. These electronic effects, in turn, play a critical role in modulating the reactivity of the coordinated metal center.
Comparative Catalytic Activity: An Area Ripe for Exploration
A comprehensive review of the scientific literature reveals a significant disparity in the research focus on these two isomers. The vast majority of studies on bipyridine-based catalysis have utilized the 2,2'-isomer, leading to a wealth of data on its performance in various reactions. Direct comparative studies that evaluate the catalytic efficacy of 2,3'-bipyridine and 2,2'-bipyridine under identical conditions are notably scarce. This knowledge gap presents a significant opportunity for future research to explore the untapped catalytic potential of the less-symmetric 2,3'-bipyridine.
Insights from Available Data
While direct head-to-head comparisons are limited, we can glean some insights from the individual studies on each ligand.
2,2'-Bipyridine in Catalysis:
Complexes of 2,2'-bipyridine with metals such as palladium, nickel, copper, and ruthenium are workhorses in organic synthesis. For instance, palladium-2,2'-bipyridine complexes are highly efficient catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, facilitating the formation of carbon-carbon bonds with high yields and selectivity.[1][2] Nickel-2,2'-bipyridine complexes have also shown remarkable activity in cross-coupling reactions.[3] The well-defined and stable coordination of 2,2'-bipyridine is often credited for the high turnover numbers and stability of these catalysts.
2,3'-Bipyridine in Catalysis:
The catalytic applications of 2,3'-bipyridine are less documented. However, its unique coordination modes suggest potential for novel catalytic activities. For example, its ability to act as a bridging ligand could be exploited in bimetallic catalysis, where the proximity of two metal centers can enable cooperative effects and unique reaction pathways. Some studies have explored the synthesis of metal complexes with 2,3'-bipyridine, but detailed investigations into their catalytic performance are often not the primary focus.[4]
Experimental Protocols: A Template for Comparative Studies
To facilitate further research in this area, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to directly compare the catalytic activity of metal complexes of 2,3'-bipyridine and 2,2'-bipyridine.
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
2,3'-Bipyridine or 2,2'-Bipyridine ligand
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (for GC analysis)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium precursor (0.01 mmol).
-
In a separate vial, prepare a stock solution of the bipyridine ligand (0.011 mmol) in the chosen solvent.
-
Add the ligand solution to the reaction vessel.
-
Add the solvent mixture to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) against an internal standard.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By running parallel reactions with 2,3'-bipyridine and 2,2'-bipyridine under identical conditions, researchers can obtain quantitative data on yields, turnover numbers, and reaction rates, allowing for a direct comparison of their catalytic performance.
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and the structural differences between the two bipyridine isomers.
References
A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Bipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of metal complexes is paramount in understanding their chemical properties and potential applications, particularly in the realm of drug development where structure-activity relationships are key. This guide provides a comparative overview of the X-ray crystal structure analysis of metal complexes featuring substituted bipyridine ligands. While focusing on the broader class of these compounds due to a lack of specific public data on 6-(bromomethyl)-2,3'-bipyridine complexes, this guide offers valuable insights into the impact of ligand substitution and metal ion choice on the resulting supramolecular architecture.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of metal complexes with substituted bipyridine ligands, showcasing the diversity of coordination geometries and crystal systems.
Table 1: Selected Bond Lengths and Angles for Substituted Bipyridine Metal Complexes
| Complex | Metal-N (Å) | N-Metal-N Angle (°) | Ligand Substituent(s) | Metal Ion | Coordination Geometry | Reference |
| [Fe(bpy)₃]²⁺ | 2.15 - 2.20 | ~75 | None (2,2'-bipyridine) | Fe(II) | Octahedral | [1] |
| [Ru(bpy)₂(dmso)₂]²⁺ | 2.05 - 2.10 | ~78 | None (2,2'-bipyridine) | Ru(II) | Octahedral | [2] |
| [CuL(bpy)] | 1.98 - 2.05 | ~81 | Schiff base (L) | Cu(II) | Square Planar | [3] |
| [GdL²Cl₂]⁺ | 2.50 - 2.60 | ~60 | 6,6′-bis[bis(2-pyridylmethyl)aminomethyl] | Gd(III) | Heptacoordinate | [4] |
| [(tBuSiMe₂O)₂MoO₂(bipy)] | 2.20 - 2.25 | ~70 | None (2,2'-bipyridine) | Mo(VI) | Distorted Octahedral | [5] |
Table 2: Crystal System and Space Group Data for Selected Complexes
| Complex | Crystal System | Space Group | Ligand | Metal Ion | Reference |
| [Ru(bpy)₃]₂[Co(CN)₆]Cl·8H₂O | Monoclinic | C2 | 2,2'-bipyridine | Ru(II), Co(III) | [6] |
| cis-Pd(2,2′-bipyridine)(NO₃)₂ | Monoclinic | P2₁/c | 2,2'-bipyridine | Pd(II) | [7] |
| [Tm(TBTA)₁.₅(bipy)(H₂O)₂]n | Triclinic | P-1 | 2,2'-bipyridine | Tm(III) | [7] |
| [Ni(bipy)(H₂O)₃(NO₃)]NO₃ | Monoclinic | P2₁/n | 2,2'-bipyridine | Ni(II) | [7] |
Experimental Protocols
A general understanding of the experimental procedures is crucial for interpreting crystallographic data. Below are typical protocols for the synthesis of substituted bipyridine ligands and the subsequent X-ray crystal structure analysis of their metal complexes.
Synthesis of Substituted 2,2'-Bipyridine Ligands
Substituted bipyridine ligands can be synthesized through various organic coupling reactions. A common method is the palladium-catalyzed Stille or Suzuki coupling. For instance, a bromo-substituted pyridine can be coupled with a stannyl- or boronic acid-substituted pyridine to form the bipyridine backbone. The bromomethyl group can be introduced before or after the coupling reaction, often via radical bromination of a methyl-substituted precursor.
General Synthesis of Metal Complexes and Crystal Growth
-
Reaction Setup: The substituted bipyridine ligand (e.g., 0.1 mmol) is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Addition of Metal Salt: A solution of the metal salt (e.g., FeCl₂, RuCl₃, Cu(OAc)₂) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete complexation.
-
Isolation of the Complex: The resulting metal complex may precipitate out of solution and can be collected by filtration. If the complex is soluble, the solvent is removed under reduced pressure.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or by slow cooling of a saturated solution.[8]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal.[10] The diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[10]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.[10][11]
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of metal complexes.
Caption: Workflow from synthesis to final crystal structure.
Conclusion
The X-ray crystal structure analysis of substituted bipyridine metal complexes provides invaluable data for understanding their chemical behavior. The presented comparative data and experimental protocols offer a foundational resource for researchers in inorganic chemistry and drug development. The subtle interplay between the electronic and steric effects of the ligand substituents and the coordination preferences of the metal center dictates the final solid-state structure, which in turn influences the material's properties and biological activity. Future work obtaining and analyzing the crystal structure of this compound metal complexes will be a valuable addition to this field.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. Photocrystallography of [Ru(bpy)2(dmso)2]2+ reveals an O-bonded metastable state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure, luminescence and other properties of some lanthanide complexes of the polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of (2,2′-bipyridine-κ2 N,N′)-trans-bis(tert-butyldimethylsilyloxy)-cis-dioxidomolybdenum(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallography Open Database: Information card for entry 2005064 [crystallography.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Steric and Electronic Effects of Substituents on Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Substituted 2,2'-bipyridine (bpy) ligands are fundamental building blocks in coordination chemistry, catalysis, materials science, and drug development. The ability to fine-tune the properties of metal complexes by modifying the bipyridine ligand framework is paramount. Substituents on the bpy rings exert profound steric and electronic effects, directly influencing the reactivity, stability, and photophysical properties of the resulting complexes. This guide provides an objective comparison of how these effects are quantified, supported by experimental data and detailed protocols.
Quantifying Substituent Effects: An Overview
The overall influence of a substituent is a combination of its electronic and steric properties. The electronic effect refers to the electron-donating or electron-withdrawing nature of the group, which alters the electron density on the bipyridine nitrogen atoms and, consequently, the coordinated metal center.[1][2] Steric effects arise from the physical size of the substituent, which can dictate the geometry of the metal complex, influence ligand-ligand interactions, and control access to the metal center.[3][4]
A general workflow for evaluating a new substituted bipyridine ligand involves synthesis, characterization, and a series of targeted experiments to probe its steric and electronic characteristics.
Caption: Workflow for evaluating a substituted bipyridine ligand.
Electronic Effects: Data and Measurement
Electronic effects are typically quantified by measuring the redox potentials of the corresponding metal complexes using cyclic voltammetry (CV).[5][6] Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NMe₂) increase the electron density on the metal center, making it easier to oxidize. This results in a shift of the metal-centered oxidation potential to less positive (more negative) values. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or cyano (-CN) make the metal center more difficult to oxidize, shifting the potential to more positive values.[2][7]
The Hammett parameter (σp) is a widely used scale to quantify the electron-donating or -withdrawing ability of substituents in a para position on a benzene ring, and it serves as an excellent proxy for substituents on bipyridine rings.[8][9][10] A negative σp value indicates an EDG, while a positive value indicates an EWG.
Caption: Relationship between substituent type and redox potential.
Table 1: Comparison of Electronic Effects of Substituents on Bipyridine Ligands
This table summarizes the Hammett constants and their effect on the Fe(II)/Fe(III) redox potential for a series of [Fe(bpy-R)₃]²⁺ complexes.
| Substituent (R) at 4,4' positions | Hammett Constant (σp) | Fe(II)/Fe(III) Redox Potential (V vs. Fc/Fc⁺) | Effect Type |
| -N(CH₃)₂ | -0.83 | ~0.85 | Strong Electron-Donating |
| -OCH₃ | -0.27 | ~0.98 | Electron-Donating[6] |
| -CH₃ | -0.17 | ~1.02 | Weak Electron-Donating[6] |
| -H | 0.00 | 1.06 | Reference[6] |
| -Cl | +0.23 | ~1.15 | Weak Electron-Withdrawing |
| -CN | +0.66 | ~1.28 | Strong Electron-Withdrawing[2] |
| -CF₃ | +0.54 | ~1.25 | Strong Electron-Withdrawing[2] |
Note: Redox potentials are approximate values synthesized from multiple sources and are highly dependent on solvent and experimental conditions. The trend is the key takeaway.
Steric Effects: Data and Measurement
Steric hindrance, particularly from bulky substituents placed at the 6,6'-positions (ortho to the nitrogen atoms), can significantly distort the geometry of a metal complex.[3] This is often manifested by changes in metal-ligand bond lengths and the "bite angle" of the bipyridine ligand. These structural changes are precisely determined using single-crystal X-ray diffraction.[11][12]
For example, bulky groups at the 6,6'-positions can force the two pyridine rings of a bipyridine ligand to twist out of their preferred coplanar arrangement, which can affect the electronic conjugation and the stability of the resulting complex.[13]
Table 2: Comparison of Steric Effects on Ru-N Bond Lengths in [Ru(bpy)₃]²⁺ Analogs
| Substituent at 6,6' positions | Average Ru-N Bond Length (Å) | Key Steric Observation |
| -H | ~2.056 | Minimal steric hindrance, standard octahedral geometry. |
| -CH₃ | ~2.065 | Slight elongation of the Ru-N bond due to steric clash between methyl groups of adjacent ligands.[3] |
| Phenyl | ~2.072 | Significant elongation and potential distortion of the coordination sphere to accommodate the bulky phenyl groups.[7] |
| -C(CH₃)₃ (tert-butyl) | >2.080 | Strong steric repulsion leads to considerable bond lengthening and potential instability or inaccessibility of higher oxidation states. |
Note: Bond lengths are representative values and can vary based on the counter-ion and crystal packing forces.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Electronic Characterization
This protocol outlines the general procedure for determining the redox potentials of a metal-bipyridine complex.
-
Preparation of Solution:
-
Dissolve the metal complex (e.g., --INVALID-LINK--₂) in an appropriate electrochemical solvent (e.g., acetonitrile, CH₃CN) to a concentration of approximately 1 mM.[6]
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), to the solution to ensure conductivity.[6]
-
De-gas the solution by bubbling with an inert gas (e.g., Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.[14]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup:
-
Polish the working electrode with alumina slurry before each measurement to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Immerse the electrodes in the de-gassed solution under a blanket of inert gas.
-
Scan the potential from an initial value (e.g., 0.0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).[6]
-
After the measurement, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for the redox event of interest (e.g., Fe(II)/Fe(III)) by taking the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
Reference all measured potentials to the internal standard (E₁/₂ of Fc/Fc⁺ is defined as 0 V). This allows for comparison of data collected in different solvents or with different reference electrodes.
-
Protocol 2: ¹H NMR Spectroscopy for Ligand Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the successful synthesis and purity of substituted bipyridine ligands.[15][16] The chemical shifts of the aromatic protons are highly sensitive to the electronic environment, providing insight into the effects of substituents.
-
Sample Preparation:
-
Instrument Setup:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Shim the instrument to obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Record a standard one-dimensional ¹H NMR spectrum.
-
The aromatic region (typically 7.0-9.0 ppm) will show a characteristic set of signals for the bipyridine protons.[16]
-
The integration of the peaks should correspond to the number of protons in each unique environment.
-
-
Spectral Analysis:
-
Compare the obtained spectrum to that of the unsubstituted 2,2'-bipyridine.
-
Electronic Effects: Electron-donating groups will typically cause upfield shifts (to lower ppm values) of the ring protons, while electron-withdrawing groups will cause downfield shifts (to higher ppm values).
-
Structural Confirmation: The splitting patterns (e.g., doublets, triplets) and coupling constants confirm the position of the substituents on the bipyridine rings. For complex spectra, two-dimensional NMR techniques like COSY can be used to establish proton connectivity.[17]
-
Protocol 3: Single-Crystal X-ray Diffraction (Brief Overview)
This technique provides the definitive atomic-level structure of a metal complex in the solid state.
-
Crystal Growth: High-quality single crystals of the metal-bipyridine complex are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[11]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to calculate an electron density map of the unit cell, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iieta.org [iieta.org]
- 6. researchgate.net [researchgate.net]
- 7. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. hammett substituent constants: Topics by Science.gov [science.gov]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 14. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publishing.bceln.ca [publishing.bceln.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
performance comparison of palladium catalysts in bipyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bipyridines, crucial building blocks in pharmaceuticals, functional materials, and catalysis, heavily relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and its associated ligand system is paramount in achieving high yields, selectivity, and catalyst efficiency. This guide provides an objective comparison of the performance of various palladium catalysts in bipyridine synthesis, supported by experimental data from recent literature.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in bipyridine synthesis is influenced by several factors, including the nature of the palladium precursor, the type of ligand, the specific coupling reaction, and the reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst System | Ligand | Coupling Reaction | Substrates | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ | Imidazolium salt | Suzuki | 3- and 4-pyridylboronic acids and bromopyridines | High | Up to 850,000 | [1][2][3] |
| Pd(PPh₃)₄ | - | Suzuki | Pyridyl boronic acids and bromopyridines | 50-65 | - | [3] |
| Cyclopalladated ferrocenylimine | - | Suzuki | 3-pyridine boronic pinacol ester and pyridyl halides | High | - | [3] |
| Pd(OAc)₂ | Piperazine | Homocoupling | Bromopyridines | Good | - | [1][2] |
| Pd(dba)₂ | XPhos | Negishi | 2-pyridyl zinc halides and bromopyridines | Good | - | [2] |
| PdBr(Ph)(PPh₃)₂ | - | Negishi | 2-pyridyl zinc halides and bromopyridines | Good | - | [2][3] |
| Pd/Al₂O₃ | - | Negishi (heterogeneous) | 2-pyridyl zinc bromide and 2-bromopyridine derivatives | - | - | [3] |
| Pd(OAc)₂ | 1,10-Phenanthroline | Decarboxylative cross-coupling | Pyridyl carboxylates and bromopyridines | Improved | - | [1] |
| Dinuclear palladium pincer complex | N,N,Se-ligands | Decarboxylation/C-H activation | Picolinic acid and pyridine | Good | - | [2][3] |
| PdCl₂(PhCN)₂ | TDAE (reductant) | Reductive coupling | Bromopyridines | Good | - | [2] |
| Pd(OAc)₂ | 1,4-butanediol (ligand, solvent, reductant) | Reductive homocoupling | Bromopyridines | High | - | [2][3] |
| Neophylpalladacycle | - | Homocoupling and heterocoupling | Bromopyridines | Mixture of products | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for common palladium-catalyzed bipyridine syntheses.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with the bromopyridine substrate, the pyridylboronic acid or ester, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: A degassed solvent (e.g., DMF, toluene, or a water/organic mixture) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if required, a ligand.
-
Reaction: The mixture is heated to the desired temperature (typically ranging from 80 to 140 °C) and stirred for a specified time (from a few hours to 24 hours).[1][2]
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired bipyridine.[4]
General Procedure for Negishi Coupling:
-
Preparation of Organozinc Reagent: The pyridyl zinc halide is typically prepared in situ by reacting a bromopyridine with an organolithium reagent followed by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: In a separate flask under an inert atmosphere, the palladium catalyst (e.g., Pd(dba)₂, PdBr(Ph)(PPh₃)₂) and a ligand (e.g., XPhos) are dissolved in a suitable solvent (e.g., THF, dioxane). The bromopyridine and the freshly prepared pyridyl zinc reagent are then added.
-
Reaction Conditions and Work-up: The reaction is typically stirred at room temperature or heated. The work-up and purification procedures are similar to those for the Suzuki-Miyaura coupling.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams illustrate a typical workflow and a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed bipyridine synthesis.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of bipyridines via palladium catalysis offers a versatile and powerful approach. The choice of the catalytic system, particularly the palladium precursor and the ancillary ligands, is critical for achieving optimal results. While traditional phosphine-ligated catalysts remain prevalent, the development of systems employing N-heterocyclic carbenes (such as imidazolium salts) has demonstrated remarkable activity, achieving exceptionally high turnover numbers.[1][2][3] Furthermore, heterogeneous catalysts and innovative reaction protocols, such as microwave-assisted synthesis and reactions in green solvents, are paving the way for more sustainable and efficient bipyridine production.[3] Researchers should carefully consider the electronic and steric properties of the substrates when selecting a catalyst system to maximize yield and minimize side reactions.
References
Validating the Reaction Mechanism of 6-(bromomethyl)-2,3'-bipyridine: A Comparative Guide to Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, understanding and validating reaction mechanisms is crucial for the efficient synthesis of novel molecules. This guide provides a comparative analysis of the primary reaction mechanism of 6-(bromomethyl)-2,3'-bipyridine, a versatile building block in medicinal chemistry and materials science. The focus is on its reaction with nucleophiles, with supporting experimental data and protocols to offer a comprehensive overview for practical application.
The primary reaction pathway for this compound involves a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step. This mechanism is characteristic of primary alkyl halides and is a cornerstone of organic synthesis for forming new carbon-heteroatom bonds.
Comparing Nucleophilic Substitution Pathways
The S(_N)2 reaction is a well-established and efficient method for the functionalization of this compound. A prominent example of this is the Williamson ether synthesis, where an alkoxide nucleophile is used to form an ether linkage.
Table 1: Comparison of Reaction Conditions for Ether Synthesis
| Parameter | Williamson Ether Synthesis (S(_N)2) | Alternative: Suzuki Coupling (Multi-step) |
| Starting Materials | This compound, Alcohol, Strong Base (e.g., NaH) | 6-chloro-2,3'-bipyridine, (Hydroxymethyl)boronic acid, Palladium catalyst, Base |
| Number of Steps | One | Multiple (synthesis of boronic acid may be required) |
| Reaction Temperature | Typically room temperature to moderate heating | Often requires elevated temperatures |
| Catalyst | None required | Palladium catalyst (e.g., Pd(PPh(_3))(_4)) |
| Generality | Broad scope of alcohols can be used | Limited by the availability and stability of the corresponding boronic acids |
While direct experimental data for the reaction of this compound is not extensively published, the reactivity of the analogous 6-(bromomethyl)-2,2'-bipyridine provides a strong predictive model. For instance, the synthesis of 6-(halomethyl)-2,2'-bipyridine derivatives proceeds via standard protocols, indicating the general applicability of these methods to the 2,3'-bipyridine isomer. The synthesis of related bipyridine derivatives often involves metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling to form the bipyridine core itself.[1]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of 6-(alkoxymethyl)-2,3'-bipyridine
This protocol is based on the established Williamson ether synthesis methodology.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of the alcohol (1.2 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the alkoxide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amination of this compound
This protocol outlines the synthesis of aminomethyl-bipyridine derivatives via an S(_N)2 reaction.
Materials:
-
This compound
-
Desired primary or secondary amine (2.0-3.0 equivalents)
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add the desired amine (2.0-3.0 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na(_2)SO(_4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Validation and Data Interpretation
The validation of the S(_N)2 mechanism is supported by kinetic studies on analogous systems. The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2] The reaction is also sensitive to steric hindrance at the electrophilic carbon and the nature of the leaving group.
Table 2: Expected Performance Metrics for S(_N)2 Reaction of this compound
| Nucleophile | Expected Relative Rate | Typical Solvent | Expected Yield Range |
| Methoxide | Fast | DMF, THF | High |
| Phenoxide | Moderate | Acetonitrile, DMF | Moderate to High |
| Primary Amine | Moderate | Acetonitrile | Moderate to High |
| Secondary Amine | Slower than primary | Acetonitrile, DMF | Moderate |
| Thiolate | Very Fast | DMF, THF | High |
The characterization of the resulting products is typically achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The formation of the new bond at the methylene bridge results in a characteristic shift of the methylene protons. For instance, in an ether derivative, the protons of the -CH(_2)-O- group would appear at a different chemical shift compared to the starting -CH(_2)-Br group.
-
¹³C NMR Spectroscopy: A corresponding shift in the ¹³C NMR spectrum for the methylene carbon would also be observed.
-
Mass Spectrometry: The molecular weight of the product, as determined by mass spectrometry, will confirm the successful substitution.
-
IR Spectroscopy: The disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the incorporated functional group (e.g., C-O-C stretch for an ether) can be observed.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow.
References
comparative analysis of the stability of metal complexes with substituted bipyridines
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is paramount for designing effective therapeutic agents and catalysts. This guide provides a comparative analysis of the stability of metal complexes formed with 2,2'-bipyridine and its substituted derivatives, supported by experimental data and detailed methodologies.
The stability of metal complexes is a critical factor influencing their reactivity, bioavailability, and overall efficacy in various applications. Bipyridine ligands, with their versatile coordination chemistry, form the backbone of many such complexes. The introduction of substituents onto the bipyridine rings allows for the fine-tuning of their electronic and steric properties, thereby modulating the stability of the resulting metal complexes.
Comparative Stability of Metal-Bipyridine Complexes
The stability of a metal complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the logarithmic values of stepwise and overall stability constants for various metal ions with 2,2'-bipyridine and its substituted analogs.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Log β₂ | Log β₃ | Reference |
| Fe(III) | 2,2'-Bipyridine | 5.2 ± 0.1 | 5.1 | 4.7 | 10.3 ± 0.1 | 15.0 ± 0.1 | [1] |
| Fe(III) | 5,5'-Dimethyl-2,2'-bipyridine | 5.8 ± 0.1 | 5.2 | - | 11.0 ± 0.1 | - | [1] |
| Fe(III) | 4,4'-Di-tert-butyl-2,2'-bipyridine | 6.5 ± 0.1 | 5.7 | - | 12.2 ± 0.1 | - | [1] |
| Co(II) | 2,2'-Bipyridine | - | - | - | - | - | [2] |
| K = 2.88 x 10³ | |||||||
| Ni(II) | 2,2'-Bipyridine | - | - | - | - | - | [2] |
| K = 3.30 x 10³ | |||||||
| Cu(II) | 2,2'-Bipyridine | - | - | - | - | - | [2] |
| K = 3.51 x 10³ |
Note: The stability constants for Co(II), Ni(II), and Cu(II) with 2,2'-bipyridine are presented as the overall formation constant 'K' for the 1:2 metal-to-ligand complex as reported in the source.
The data reveals a clear trend: the introduction of electron-donating alkyl substituents on the bipyridine ring generally increases the stability of the corresponding metal complexes. For instance, the stability of Fe(III) complexes increases in the order: 2,2'-bipyridine < 5,5'-dimethyl-2,2'-bipyridine < 4,4'-di-tert-butyl-2,2'-bipyridine[1]. This can be attributed to the increased electron density on the nitrogen atoms of the substituted bipyridines, leading to a stronger coordinate bond with the metal ion.
Experimental Protocols for Stability Constant Determination
The determination of stability constants is crucial for a quantitative comparison of metal complex stability. Two common methods employed for this purpose are spectrophotometry and potentiometric titration.
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable for colored complexes and relies on the measurement of absorbance to determine the stoichiometry and stability constant of a complex in solution.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the metal salt (e.g., Fe(NO₃)₃·9H₂O) and the bipyridine ligand in a suitable solvent (e.g., methanol)[1].
-
-
Preparation of Sample Series:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), while keeping the total volume and total concentration of reactants constant.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to reach equilibrium.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The λmax is determined by scanning the spectrum of a solution containing the complex.
-
-
Data Analysis (Job's Plot):
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations.
-
Potentiometric Titration Method
This technique involves monitoring the change in pH or the potential of an ion-selective electrode during the titration of a solution containing a metal ion and a ligand with a standard solution of a strong base or acid.
Methodology:
-
Solution Preparation:
-
Prepare a solution containing a known concentration of the metal ion and the protonated ligand. The ionic strength of the solution is typically kept constant using an inert electrolyte (e.g., KNO₃).
-
-
Titration Setup:
-
Use a calibrated pH meter with a glass electrode or a suitable ion-selective electrode.
-
Titrate the solution with a standard solution of a strong base (e.g., NaOH) of known concentration.
-
-
Data Collection:
-
Record the pH or potential readings after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH or potential versus the volume of titrant added to obtain a titration curve.
-
The stability constants are calculated from the titration data by analyzing the displacement of the ligand protonation curve in the presence of the metal ion. Various computational programs can be used for this analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination and comparative analysis of the stability of metal complexes with substituted bipyridines.
Caption: Generalized workflow for stability analysis of metal-bipyridine complexes.
Conclusion
The stability of metal complexes with substituted bipyridines is a key determinant of their functional properties. The electronic effects of substituents on the bipyridine ring play a significant role in modulating this stability, with electron-donating groups generally leading to more stable complexes. The selection of an appropriate experimental method, such as spectrophotometry or potentiometry, allows for the precise determination of stability constants, enabling a robust comparative analysis. This guide provides a foundational understanding and practical methodologies for researchers engaged in the design and development of novel metal-based compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-(Bromomethyl)-2,3'-bipyridine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-(Bromomethyl)-2,3'-bipyridine, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Key Safety and Hazard Information
| Property | Data | Source |
| Molecular Formula | C11H9BrN2 | [6] |
| Molecular Weight | 249.11 g/mol | [6] |
| Appearance | Likely a solid (based on similar compounds) | N/A |
| Hazard Statements (Inferred) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides. | [1] |
Experimental Workflow for Disposal
The proper disposal of this compound should be approached with a clear and logical workflow to ensure safety at every step. The following diagram outlines the decision-making process and necessary actions for its disposal.
Detailed Disposal Protocol
The following step-by-step instructions provide a clear guide for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound, ensure that all personnel are equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions and to ensure correct disposal.
-
Designated Waste Container: All waste containing this compound, whether in solid form (e.g., unused reagent, contaminated absorbent materials) or in a liquid solution, must be collected in a designated "Halogenated Organic Waste" container[1][2][3][4][5].
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams to avoid complications and increased costs in the disposal process.
-
Container Integrity: Use waste containers that are in good condition, compatible with the chemical, and have a secure sealing cap.
Labeling and Storage
Accurate labeling and safe storage of hazardous waste are regulatory requirements and essential for safety.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of accumulation should also be recorded.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents[1][2].
Final Disposal
The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company.
-
Documentation: Maintain all records of waste disposal as required by institutional and governmental regulations.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations[1][2][3][4][5].
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

